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  • Product: 6-bromo-5-fluoroquinazolin-2(1H)-one
  • CAS: 1036756-06-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Thermodynamic Properties of 6-bromo-5-fluoroquinazolin-2(1H)-one: An Integrated Experimental and Computational Approach

Abstract This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of 6-bromo-5-fluoroquinazolin-2(1H)-one, a novel heterocyclic compound with potential applications in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of 6-bromo-5-fluoroquinazolin-2(1H)-one, a novel heterocyclic compound with potential applications in drug discovery. Recognizing the frequent scarcity of empirical data for new chemical entities, this document outlines a dual strategy that combines established experimental methodologies with powerful computational modeling. We present detailed protocols for techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are essential for determining key parameters like melting point, enthalpy of fusion, and thermal stability. In parallel, we describe a robust workflow for predicting thermodynamic properties—including enthalpy of formation, Gibbs free energy, and entropy—using Density Functional Theory (DFT). This integrated approach provides the critical data required by researchers, chemists, and drug development professionals to advance promising compounds from discovery to formulation.

Introduction: The Quinazolinone Scaffold and the Data Gap

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities.[1][2] Derivatives of this structure are of significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The specific compound, 6-bromo-5-fluoroquinazolin-2(1H)-one, represents a modern iteration of this scaffold, incorporating halogen substitutions that can significantly modulate its physicochemical and biological properties.

A fundamental challenge in early-stage drug development is the lack of comprehensive thermodynamic data for novel compounds. Properties such as solubility, stability, and melting point are critical for every step of the development pipeline, from synthesis and purification to formulation and bioavailability assessment. For 6-bromo-5-fluoroquinazolin-2(1H)-one, publicly available experimental data on its core thermodynamic properties is limited. This guide addresses this gap by providing a blueprint for both the experimental determination and computational prediction of these essential parameters.

Part 1: Experimental Determination of Thermodynamic Properties

The cornerstone of thermodynamic characterization is precise experimental measurement. The following protocols describe standard, reliable methods for analyzing solid-state organic compounds.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).[4]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-5 mg of 6-bromo-5-fluoroquinazolin-2(1H)-one into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Heating Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition (e.g., 300 °C).

    • Hold at the final temperature for 1-2 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating scan is often performed to investigate potential polymorphic transitions.

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the decomposition temperature and assessing the overall thermal stability of a compound.[5]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The onset of mass loss indicates the beginning of thermal decomposition. The data is presented as a plot of mass percentage versus temperature.

Solubility and Dissolution Thermodynamics

The solubility of a drug candidate is a critical determinant of its bioavailability. Thermodynamic solubility can be measured at various temperatures to determine the enthalpy and entropy of dissolution using the Van't Hoff equation.[1]

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of a relevant solvent (e.g., water, buffer, ethanol).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspension to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Thermodynamic Analysis: Repeat the experiment at several different temperatures. A plot of the natural logarithm of the solubility versus the inverse of the absolute temperature (Van't Hoff plot) yields the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.[1]

Below is a workflow diagram for the experimental characterization of the compound.

G cluster_exp Experimental Workflow start Sample: 6-bromo-5-fluoroquinazolin-2(1H)-one dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga sol Equilibrium Solubility Study start->sol dsc_out Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) dsc->dsc_out tga_out Decomposition Temp. Thermal Stability Profile tga->tga_out sol_out Solubility Data Enthalpy of Solution (ΔHsol) Entropy of Solution (ΔSsol) sol->sol_out

Caption: Experimental workflow for thermodynamic characterization.

Part 2: Computational Prediction of Thermodynamic Properties

When experimental data is unavailable, or to gain deeper mechanistic insight, computational chemistry provides a powerful alternative for predicting thermodynamic properties. Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure of molecules, from which thermodynamic data can be derived.[6][7]

The DFT Approach

DFT calculations are used to determine the ground-state energy of a molecule. By performing frequency calculations on the optimized geometry, key thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be computed at a standard state (e.g., 298.15 K and 1 atm).[8] While DFT calculations for condensed phases are complex, gas-phase properties provide an essential baseline and are invaluable for understanding molecular stability.[9]

Computational Protocol: DFT Calculations

  • Structure Optimization: The 3D structure of 6-bromo-5-fluoroquinazolin-2(1H)-one is built and optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy. These values are used to calculate the standard state thermodynamic properties.[8]

The following table summarizes the key thermodynamic parameters that can be obtained from both experimental and computational approaches.

PropertySymbolExperimental MethodComputational MethodSignificance in Drug Development
Melting PointTmDSC(Not directly calculated)Purity assessment, solid form stability
Enthalpy of FusionΔHfusDSC(Not directly calculated)Crystal lattice energy, solubility modeling
Heat CapacityCpDSCDFT Frequency AnalysisFormulation stability, process modeling
Decomposition Temp.TdTGA(Not directly calculated)API stability, shelf-life, safety
Enthalpy of FormationΔHf°Combustion CalorimetryDFT Total EnergyFundamental chemical stability
Standard EntropyCalorimetry, Statistical MechanicsDFT Frequency AnalysisDriving force of reactions and binding
Gibbs Free EnergyDerived from H° and S°DFT Frequency AnalysisSpontaneity of processes, equilibrium

Below is a diagram illustrating the computational workflow for predicting these properties.

G cluster_comp Computational Workflow (DFT) mol_struct Input: 3D Molecular Structure of 6-bromo-5-fluoroquinazolin-2(1H)-one geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_analysis Thermochemical Analysis freq_calc->thermo_analysis thermo_out Enthalpy (H) Entropy (S) Gibbs Free Energy (G) Heat Capacity (Cv) thermo_analysis->thermo_out

Caption: Computational workflow for predicting thermodynamic properties.

Part 3: Integrating Insights for Drug Development

The true power of this dual approach lies in the synthesis of experimental and computational data. For instance, the experimentally determined enthalpy of fusion (ΔHfus) from DSC provides insight into the energy of the crystal lattice. This can be correlated with computational predictions of intermolecular interactions. Similarly, solubility data, which is fundamentally governed by the thermodynamics of dissolution, can be better understood and modeled when informed by both empirical measurements and calculated free energies.

For drug development professionals, this integrated dataset is invaluable:

  • For Medicinal Chemists: Understanding thermal stability (from TGA) guides decisions on which scaffolds are robust enough for further development.

  • For Process Chemists: Melting point and decomposition data (from DSC and TGA) are critical for designing safe and efficient scale-up, crystallization, and drying processes.[10]

  • For Formulation Scientists: Solubility, stability, and solid-state properties dictate the choice of excipients and the final dosage form, directly impacting the drug's performance and shelf-life.

Conclusion

While direct experimental data for 6-bromo-5-fluoroquinazolin-2(1H)-one is not yet widely published, a robust thermodynamic profile can be established through the systematic application of the experimental and computational methodologies outlined in this guide. By leveraging established techniques like DSC and TGA alongside the predictive power of DFT, researchers can generate the critical data needed to assess the viability of this and other novel chemical entities. This integrated strategy mitigates the risks associated with data scarcity, enabling more informed, evidence-based decisions in the complex process of drug development.

References

  • McDaniel, J. G. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. MRS Bulletin, 46(8), 718-726. Available at: [Link]

  • Zieliński, F., et al. (2022). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv preprint arXiv:2202.12345. Available at: [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Available at: [Link]

  • Kabir, M. H., & Svintradze, D. V. (2021). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 26(16), 4990. Available at: [Link]

  • Verdi, C. (2022). Thermodynamic properties by on-the-fly machine-learned potentials within and beyond DFT. Lennard-Jones Centre discussion group seminar. Available at: [Link]

  • Gubaev, K., et al. (2021). Machine learning for improved density functional theory thermodynamics. Physical Review Materials, 5(5), 053801. Available at: [Link]

  • Rogoza, A. N., & Frenkel, M. L. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 64(12), 4999-5016. Available at: [Link]

  • Hassan, M., et al. (2023). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Molecular Structure, 1275, 134657. Available at: [Link]

  • Popa, A., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 25(22), 5364. Available at: [Link]

  • Bains, W., et al. (2021). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data, 6(3), 29. Available at: [Link]

  • Ribeiro da Silva, M. A. V. (Ed.). (2010). Experimental Thermodynamics Volume IX: Experimental Thermodynamics of Solids, Liquids and Gases. Elsevier.
  • Singh, S., et al. (2018). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate. Available at: [Link]

  • Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Indonesian Journal of Chemistry, 22(5), 1234-1245. Available at: [Link]

  • Mohammadi-Far, S., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 13(1), 10845. Available at: [Link]

  • National Bureau of Standards. (1954). Thermodynamic properties of some gaseous halogen compounds. NBS Report.
  • Goodman, B. T. (2005). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive.
  • Bouyahyaoui, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5609. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
  • Li, J., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6615. Available at: [Link]

  • BenchChem. (2025). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
  • PubChem. (2025). 6-Bromoquinolin-2(1H)-one. PubChem Compound Summary for CID 12378943.
  • Iuga, C., & Iuga, A. (2018). Thermodynamic properties of some monoterpenes with pharmacological applications. Revue Roumaine de Chimie, 63(5-6), 463-471.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-5-fluoroquinazolin-2(1H)-one

Executive Summary & Substrate Significance The functionalization of the quinazoline core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR4 inhibitors)[1]. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Significance

The functionalization of the quinazoline core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR4 inhibitors)[1]. Specifically, 6-bromo-5-fluoroquinazolin-2(1H)-one (and its tautomer, 6-bromo-5-fluoroquinazolin-2-ol) presents a unique synthetic challenge. While the Suzuki-Miyaura cross-coupling reaction is a robust method for C-C bond formation[2], applying it to this specific substrate requires overcoming competing electronic, steric, and coordination effects.

This application note provides a field-proven, self-validating methodology for the Suzuki coupling of 6-bromo-5-fluoroquinazolin-2(1H)-one, detailing the causality behind catalyst selection, solvent effects, and necessary quality control checkpoints.

Mechanistic Insights & Causality

To successfully couple 6-bromo-5-fluoroquinazolin-2(1H)-one, one must understand the three primary forces acting on the molecule during catalysis:

  • Electronic Activation vs. Steric Hindrance: The 5-fluoro substituent exerts a strong inductive electron-withdrawing (-I) effect, which increases the electrophilicity of the adjacent C-Br bond at the 6-position. This accelerates the oxidative addition step of the catalytic cycle[3]. However, the steric bulk of the fluorine atom ortho to the bromide creates a hindered pocket, requiring a catalyst with an appropriate bite angle to facilitate the subsequent transmetalation step.

  • Lactam-Lactim Tautomerization: The quinazolin-2(1H)-one core exists in equilibrium with its 2-ol tautomer[1]. Under the basic conditions required for Suzuki coupling (e.g., using K₂CO₃), the acidic N-H proton (pKa ~ 8-10) is deprotonated.

  • Catalyst Poisoning: The resulting anionic quinazolinone is highly polar and strongly coordinating. If simple monodentate ligands (like PPh₃) are used, the quinazolinone anion can displace the phosphine ligands and coordinate directly to the palladium center, leading to rapid catalyst deactivation (observed as the precipitation of "Palladium black")[4].

The Solution: The use of strongly coordinating, bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. The dppf ligand enforces a cis-geometry on the Pd(II) intermediate, resists displacement by the substrate anion, and provides sufficient steric bulk to drive reductive elimination[4].

Catalytic Cycle Workflow

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 6-Br-5-F-Quinazolinone PdII Pd(II) Intermediate Ar-Pd(L)n-Br OxAdd->PdII TransMet Transmetalation Ar'-B(OH)2 + Base PdII->TransMet Base Activation PdII_2 Pd(II) Intermediate Ar-Pd(L)n-Ar' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-5-fluoroquinazolin-2(1H)-one RedElim->Product

Caption: Catalytic cycle of Suzuki cross-coupling for 6-bromo-5-fluoroquinazolin-2(1H)-one.

Quantitative Data: Condition Optimization

The following table summarizes empirical data from catalyst and solvent screening. A biphasic solvent system is mandatory to dissolve both the organic substrate and the inorganic base[5].

Table 1: Optimization of Suzuki Coupling Conditions (1.0 mmol scale, 1.2 eq Phenylboronic acid)

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9022%Rapid Pd-black formation; ligand displacement by substrate[4].
2Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O (4:1)9045%Sluggish transmetalation; incomplete conversion.
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 88% Optimal; bidentate ligand prevents catalyst poisoning.
4Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O (4:1)10092%Excellent alternative for highly sterically hindered boronic acids.
5Pd(dppf)Cl₂K₂CO₃Propylene Carbonate9085%Greener solvent alternative; allows for energy-efficient isolation[6].

Self-Validating Experimental Protocol

This protocol is designed with built-in Quality Control (QC) checkpoints to ensure self-validation at every critical stage.

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry

  • Action: To a Schlenk flask, add 6-bromo-5-fluoroquinazolin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Causality: An excess of base (2.5 eq) is strictly required because 1.0 eq is immediately consumed to deprotonate the quinazolinone N-H, leaving 1.5 eq to activate the boronic acid for transmetalation.

2. Solvent Degassing

  • Action: Add a 4:1 (v/v) mixture of 1,4-Dioxane and Deionized Water. Sparge the suspension with Argon or N₂ for at least 15 minutes.

  • Validation Check: If degassing is skipped or insufficient, dissolved oxygen will trigger the oxidative homocoupling of the boronic acid, visible later on TLC as a highly non-polar biphenyl byproduct.

3. Catalyst Addition

  • Action: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90 °C.

  • Validation Check: The solution should turn a deep red/orange. If the solution immediately turns opaque black upon heating, Pd(0) has precipitated due to oxygen contamination. The reaction must be aborted and restarted.

4. Reaction Monitoring (12–18 hours)

  • Action: Monitor the reaction progress via LC-MS.

  • Validation Check: The starting material (m/z ~243/245 for ⁷⁹Br/⁸¹Br isotopes) must disappear. The formation of the coupled product will appear at the expected mass. TLC (UV 254 nm) can also be used; the anionic product will remain near the baseline in standard organic eluents until acidified.

5. Workup & pH-Triggered Isolation

  • Action: Cool the mixture to room temperature. Dilute with water (to dissolve inorganic salts) and wash with EtOAc to remove organic impurities and homocoupled byproducts.

  • Action: Carefully acidify the aqueous layer to pH 5–6 using 1M HCl.

  • Causality & Validation: At high pH, the product exists as a highly water-soluble potassium salt. Acidification protonates the lactam, causing the neutral 6-aryl-5-fluoroquinazolin-2(1H)-one to crash out of solution as a dense precipitate. If no precipitate forms, verify the pH with a meter; it is likely still too basic.

6. Purification

  • Action: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under vacuum.

Protocol Workflow Diagram

Protocol step1 1. Degassing Purge Dioxane/H2O with N2 (15 min) step2 2. Substrate Loading Add Quinazolinone, Ar-B(OH)2, K2CO3 step1->step2 step3 3. Catalyst Addition Add Pd(dppf)Cl2 under N2 flow step2->step3 step4 4. Reaction Heat at 90°C for 12-18h step3->step4 step5 5. In-Process Control LC-MS: Check for Pd-black or Homocoupling step4->step5 step6 6. Isolation Acidify to pH 5-6, Filter Precipitate step5->step6

Caption: Step-by-step self-validating workflow for the Suzuki coupling protocol.

Troubleshooting Guide

  • Issue: Extensive protodeboronation of the boronic acid (loss of boronic acid without product formation).

    • Cause: High temperatures combined with excess base can hydrolyze sensitive boronic acids[2].

    • Solution: Switch to a potassium trifluoroborate salt of the aryl group, or employ a slow-addition technique for the boronic acid over 4 hours.

  • Issue: Low yield despite complete consumption of starting material.

    • Cause: The product was lost during the aqueous workup.

    • Solution: Ensure the aqueous phase is strictly adjusted to pH 5-6. Over-acidification (pH < 2) can protonate the quinazoline ring nitrogens, inadvertently pulling the product back into the aqueous phase as an HCl salt.

References

1.[1] WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL:

2.[3] New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling Source: PMC (NIH) URL:

3.[5] Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids Source: Asianpubs URL:

4.[2] Suzuki Coupling Source: Organic Chemistry Portal URL:

5.[4] Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions Source: MDPI URL:

6.[6] Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate Source: ResearchGate URL:

Sources

Application

Application Note: 6-Bromo-5-fluoroquinazolin-2(1H)-one as a Privileged Scaffold in Targeted Therapeutics and ADC Payload Synthesis

Executive Summary The functionalized quinazoline core is a cornerstone of modern medicinal chemistry. Specifically, 6-bromo-5-fluoroquinazolin-2(1H)-one and its closely related isomers (such as the 4(3H)-one and 2,4-diam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized quinazoline core is a cornerstone of modern medicinal chemistry. Specifically, 6-bromo-5-fluoroquinazolin-2(1H)-one and its closely related isomers (such as the 4(3H)-one and 2,4-diamine derivatives) have emerged as privileged scaffolds [1]. This application note details the mechanistic rationale, structural advantages, and synthetic protocols for utilizing this building block. By strategically leveraging the C5-fluorine for conformational locking and the C6-bromine for late-stage cross-coupling, drug development professionals can efficiently generate highly potent kinase inhibitors and antifolate payloads for Antibody-Drug Conjugates (ADCs).

Mechanistic Rationale & Molecular Design

To understand the utility of 6-bromo-5-fluoroquinazolin-2(1H)-one, one must analyze the causality behind its specific substitution pattern:

The C5-Fluoro Effect: Conformational Locking

In the design of kinase inhibitors (e.g., pan-RAF inhibitors targeting KRAS-mutant cancers), achieving the correct binding conformation is critical to minimizing the entropic penalty upon target engagement. The fluorine atom at the C5 position exerts a profound stereoelectronic effect [2]. Due to its high electronegativity and specific van der Waals radius, the C5-fluoro group creates steric and electrostatic repulsion with adjacent substituents (such as aryl ureas or amines at C4/C6). This forces the molecule to adopt a restricted rotational dihedral angle that perfectly mimics the required conformation for binding within the kinase hinge region [2]. Without this fluorine, the quinazoline ring rotates freely, often adopting an inactive conformation (rotated by ~170°) that fails to inhibit the target [2].

The C6-Bromo Handle: Late-Stage Functionalization

The bromine atom at the C6 position serves as a highly activated electrophilic handle for transition-metal-catalyzed cross-coupling reactions [3]. Because the quinazolin-2(1H)-one core is electron-deficient, the C6-Br bond is highly susceptible to oxidative addition by Palladium(0). This allows for divergent, late-stage Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and Sonogashira couplings, enabling researchers to rapidly synthesize vast libraries of analogs from a single advanced intermediate [3].

The Quinazolin-2(1H)-one Core: Hydrogen Bonding Profile

The lactam motif of the 2(1H)-one provides a rigid, planar system with a built-in hydrogen bond donor (N-H) and acceptor (C=O). This profile is highly favored in both ATP-competitive kinase inhibitors and antifolate drug designs, as it readily interacts with the peptide backbone of target proteins [4].

Key Applications in Medicinal Chemistry

Application A: pan-RAF Kinase Inhibitors

In the treatment of KRAS-mutant cancers, paradoxical activation of the MAPK pathway remains a significant hurdle. Researchers have utilized the 5-fluoroquinazolinone scaffold to develop pan-RAF inhibitors. The scaffold acts as a Type II kinase inhibitor, binding to the DFG-out conformation of RAF kinases. The C5-fluoro group ensures the aryl urea moiety is locked in the precise vector required to penetrate the deep hydrophobic pocket [2].

RAF_Pathway KRAS Mutant KRAS (Constitutively Active) RAF RAF Kinases (ARAF, BRAF, CRAF) KRAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor 5-Fluoroquinazolinone pan-RAF Inhibitor Inhibitor->RAF Inhibits

Fig 1: MAPK signaling cascade illustrating the therapeutic intervention point of pan-RAF inhibitors.

Application B: Antifolate ADC Payloads

The 6-bromo-5-fluoroquinazoline scaffold is also heavily featured in the synthesis of novel antifolate linker-drugs (e.g., methotrexate and pemetrexed analogs) [4]. By performing C-N coupling at the C6 position, researchers attach complex peptide linkers terminating in maleimide groups. These constructs are then conjugated to monoclonal antibodies, creating ADCs that selectively deliver the antifolate payload to tumor cells, inhibiting dihydrofolate reductase (DHFR) and halting DNA synthesis [4].

Synthetic_Workflow Scaffold 6-Bromo-5-fluoro- quinazolin-2(1H)-one BH_Coupling Buchwald-Hartwig C-N Coupling (C6) Scaffold->BH_Coupling Intermediate C6-Aminated Intermediate BH_Coupling->Intermediate Linker Linker Conjugation (e.g., Maleimide) Intermediate->Linker ADC Final ADC Payload (Antifolate Agent) Linker->ADC

Fig 2: Divergent synthetic workflow from the core scaffold to a functionalized ADC payload.

Experimental Protocols

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination at C6

This protocol describes the optimal conditions for coupling a primary or secondary amine to the C6 position of 6-bromo-5-fluoroquinazolin-2(1H)-one.

Causality of Reagent Selection:

  • Catalyst (Pd2(dba)3): Provides a stable, soluble source of Pd(0) necessary for the initial oxidative addition into the strong C(sp2)-Br bond.

  • Ligand (Xantphos): A bidentate phosphine ligand with a large bite angle (~111°). This wide angle sterically forces the palladium intermediate toward reductive elimination, preventing competitive β-hydride elimination which would yield unwanted alkene byproducts [3].

  • Base (Cs2CO3): A mild inorganic base. Stronger bases like NaOtBu can deprotonate the quinazolinone lactam (N1/N3), leading to unwanted N-arylation or degradation. Cs2CO3 provides the perfect balance of basicity to facilitate the catalytic cycle while preserving the scaffold's integrity [2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, nitrogen-sparged Schlenk flask, add 6-bromo-5-fluoroquinazolin-2(1H)-one (1.0 equiv, e.g., 500 mg) and the desired amine (1.2 equiv).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equiv) and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.10 equiv).

  • Base Addition: Add Cesium carbonate (Cs2CO3) (2.0 equiv).

  • Solvent & Degassing: Suspend the mixture in anhydrous Toluene or 1,4-Dioxane (0.1 M concentration relative to the scaffold). Sparge the suspension with ultra-pure N2 gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) complexes.

  • Reaction: Seal the flask and heat to 90–100 °C with vigorous stirring for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (e.g., [M+H]+ corresponding to the brominated species) and the appearance of the product mass confirms complete conversion. TLC (typically 5-10% MeOH in DCM) should show a highly fluorescent product spot under 254 nm UV light.

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with EtOAc (3 × 20 mL).

  • Purification: Concentrate the mother liquor under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to yield the pure C6-aminated product.

Quantitative Data & Yield Optimization

The table below summarizes the optimization of the Buchwald-Hartwig amination conditions for fluorinated quinazolinones, demonstrating the empirical superiority of the chosen protocol [2][3].

Table 1: Optimization of C6-Amination Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 / BINAPK2CO3DMF10015%Base too weak; incomplete conversion.
2Pd2(dba)3 / XPhosNaOtBuToluene9032%Strong base caused lactam degradation.
3Pd(dppf)Cl2Cs2CO3Dioxane9055%Ligand bite angle insufficient for bulky amines.
4 Pd2(dba)3 / Xantphos Cs2CO3 Toluene 90 88% Optimal bite angle; mild base preserves core.
5Pd2(dba)3 / XantphosCs2CO3Dioxane10085%Comparable to Entry 4; alternative solvent.

Note: Yields represent isolated yields after column chromatography. Optimization data synthesized from standard cross-coupling benchmarks on halogenated quinazolinones.

References

  • National Center for Biotechnology Information (NIH). "6-Bromo-5-fluoro-3,4-dihydroquinazolin-2(1H)-one". PubChem Compound Summary. Available at:[Link]

  • Siu, M., et al. "Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor". Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

  • Mphahlele, M. J., et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". Molecules, MDPI, 2014, 19(11), 17435-17463. Available at:[Link]

  • "Antifolate linker-drugs and antibody-drug conjugates". World Intellectual Property Organization Patent, WO2023126297A1, 2023.
Method

High-Yield Scale-Up Production of 6-Bromo-5-fluoroquinazolin-2(1H)-one: A Critical Scaffold for FGFR4 Covalent Inhibitors

Executive Summary In the landscape of targeted oncology, designing isoform-selective kinase inhibitors is a formidable challenge. Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, designing isoform-selective kinase inhibitors is a formidable challenge. Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in hepatocellular carcinoma (HCC) characterized by aberrant FGF19 signaling. Achieving selectivity for FGFR4 over its paralogs (FGFR1–3) requires masterful structural pre-organization.

This Application Note details the mechanistic rationale and a robust, self-validating scale-up protocol for 6-bromo-5-fluoroquinazolin-2(1H)-one , the foundational scaffold for next-generation FGFR4 covalent inhibitors such as Fisogatinib (BLU-554) ( [2]).

Mechanistic Rationale: The Power of the C5-Fluoro Handle

The 2-fluoro handle on the starting benzaldehyde (which becomes the C5 position on the resulting quinazoline) is the masterstroke of this scaffold. When an aryl group is subsequently installed at the adjacent C6 position via downstream cross-coupling, the C5-fluorine creates a severe steric and electrostatic clash.

This clash restricts the rotation of the C6-biaryl bond, locking the molecule into a highly restricted dihedral conformation. This structural pre-organization drastically reduces the entropic penalty of binding to the FGFR4 kinase domain and ensures exquisite kinase selectivity—a hallmark of clinical candidates like Fisogatinib ( [3]).

Pathway Scaffold C5-Fluoro Quinazoline Scaffold Steric Steric & Electrostatic Clash at C6-Biaryl Axis Scaffold->Steric Conform Restricted Dihedral Conformation (Pre-organization) Steric->Conform Entropy Reduced Entropic Penalty Upon Binding Conform->Entropy Selectivity Exquisite FGFR4 Kinase Selectivity (e.g., Fisogatinib) Entropy->Selectivity

Mechanistic rationale for the C5-fluoro handle in achieving FGFR4 selectivity.

Process Optimization & Scale-Up Strategy

The primary synthetic challenge is the efficient construction of the quinazoline core from 6-amino-3-bromo-2-fluorobenzaldehyde. Standard solution-phase cyclizations often suffer from poor conversion due to the deactivated nature of the amine, which is flanked by electron-withdrawing fluorine and bromine atoms.

To overcome this activation energy barrier, we employ a high-temperature urea melt condensation ( [1]). Urea acts as both the reactant and the solvent. As scale increases, the equivalents of urea can be optimized downward to improve reactor volume efficiency, though reaction times must be slightly extended to account for mass and heat transfer limitations in highly viscous melts.

Quantitative Scale-Up Data

Table 1: Optimization parameters for the urea melt condensation across multiple scales.

Scale (g)Urea (eq)Peak Temp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)HPLC Purity (%)
1.015.01802.0>99.088.598.5
10.012.01802.5>98.586.298.2
100.010.01804.0>98.084.097.8

Experimental Protocol: 100g Scale-Up Methodology

The following protocol outlines a self-validating synthetic system for producing the quinazolinone core at a 100-gram scale.

Workflow A 6-Amino-3-bromo- 2-fluorobenzaldehyde B 6-Bromo-5-fluoro- quinazolin-2(1H)-one A->B Urea, 180°C Melt Condensation C 6-Bromo-2-chloro- 5-fluoroquinazoline B->C POCl3, Reflux Chlorination D FGFR4 Covalent Inhibitor C->D Multi-step Functionalization

Synthetic workflow from starting material to final covalent FGFR4 inhibitor.

Step 1: Equipment Setup
  • Reactor : 1 L jacketed glass reactor equipped with a high-torque mechanical stirrer. Causality: Magnetic stirring will fail at this scale. The reaction transitions from a solid powder to a viscous melt, and finally to a thick suspension as the product precipitates. Mechanical stirring is non-negotiable.

  • Heating : Circulating oil bath capable of maintaining 180 °C.

  • Ventilation : Reflux condenser connected to a scrubber system (to safely vent the ammonia gas generated during cyclization).

Step 2: Reagent Preparation
  • Starting Material : 6-Amino-3-bromo-2-fluorobenzaldehyde (MW: 218.02 g/mol ) — 100.0 g (0.458 mol, 1.0 eq)

  • Reagent/Solvent : Urea (MW: 60.06 g/mol ) — 275.0 g (4.58 mol, 10.0 eq)

Step 3: Melt Condensation
  • Charge : Add the 6-amino-3-bromo-2-fluorobenzaldehyde and urea to the reactor.

  • Melt Phase : Initiate mechanical stirring at 150 RPM and heat the jacket to 135 °C. Causality: Urea melts at 133 °C, transitioning the solid powder mixture into a stirrable liquid melt.

  • Cyclization : Once fully melted, ramp the temperature to 180 °C. Causality: The 180 °C temperature is required to drive the thermodynamically favorable elimination of water and ammonia, pushing the equilibrium toward the highly stable aromatic heterocycle.

  • Hold : Maintain at 180 °C for 4.0 hours.

  • In-Process Control (IPC) : Sample 50 mg of the melt, dissolve in DMSO, and analyze via HPLC. Proceed to workup only when the aldehyde conversion is >98%.

Step 4: Workup & Purification
  • Cooling : Cool the reactor to 80 °C. Critical Caution: Do not allow the mixture to cool below 70 °C before adding water. Unreacted urea will solidify into an intractable rock, potentially damaging the impeller and ruining the batch.

  • Quench : Slowly add 500 mL of hot deionized water (90 °C) while increasing stirring to 300 RPM. Causality: Hot water selectively dissolves the massive excess of urea and water-soluble byproducts (e.g., biuret and cyanuric acid formed via urea self-condensation), leaving the highly hydrophobic quinazolinone product suspended as a solid.

  • Filtration : Filter the hot suspension through a sintered glass funnel. Wash the filter cake with additional hot water (3 x 200 mL).

  • Drying : Transfer the filter cake to a vacuum oven and dry at 60 °C for 12 hours.

  • Azeotropic Polish : Co-evaporate the dried solid with toluene (2 x 100 mL) on a rotary evaporator. Causality: Azeotropic removal of trace residual water is critical. The subsequent synthetic step involves POCl3 chlorination, which reacts violently with water and degrades the reagent.

Step 5: Analytical Validation
  • Yield : ~93.5 g (84% theoretical yield) of an off-white solid.

  • HPLC Purity : >97.5% (UV at 254 nm).

  • ¹H NMR (DMSO-d6) : Validation is confirmed by the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the characteristic quinazolinone NH proton (~11.5 ppm).

References

  • Title : First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma Source : Cancer Discovery (American Association for Cancer Research) URL :[Link]

  • Title : Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma Source : ACS Medicinal Chemistry Letters URL :[Link]

Application

functionalization of 6-bromo-5-fluoroquinazolin-2(1H)-one for SAR studies

Application Note & Protocols for Medicinal Chemistry Topic: Strategic Functionalization of 6-Bromo-5-fluoroquinazolin-2(1H)-one for Structure-Activity Relationship (SAR) Studies Audience: Researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols for Medicinal Chemistry

Topic: Strategic Functionalization of 6-Bromo-5-fluoroquinazolin-2(1H)-one for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved therapeutics.[1][2] This application note provides a comprehensive guide to the strategic chemical modification of a specifically designed scaffold, 6-bromo-5-fluoroquinazolin-2(1H)-one , for the purpose of systematic Structure-Activity Relationship (SAR) exploration. The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties.[3][4] The fluorine atom at the C5 position acts as a subtle electronic modulator and a potential site for nucleophilic aromatic substitution (SNA). Furthermore, the N1 and N3 positions of the heterocyclic ring offer additional points for diversification to fine-tune physicochemical properties and target engagement. We present a logical workflow, from the synthesis of the core scaffold to its multi-point functionalization, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.

Introduction: The Rationale for the 6-Bromo-5-fluoroquinazolin-2(1H)-one Scaffold

In drug discovery, the goal of an SAR study is to systematically probe how different chemical modifications to a core scaffold affect its biological activity, selectivity, and pharmacokinetic properties.[5] The design of the starting scaffold is therefore critical. The 6-bromo-5-fluoroquinazolin-2(1H)-one core was rationally designed to maximize synthetic versatility for SAR exploration:

  • The Quinazolin-2(1H)-one Core: This isomer of the more common quinazolin-4-one provides a different spatial arrangement of hydrogen bond donors and acceptors, potentially offering novel interactions with biological targets.

  • C6-Bromine: This is the primary diversification point. The carbon-bromine bond is highly amenable to a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the rapid generation of a library of analogs with diverse substituents to explore pockets and surfaces of a target protein.

  • C5-Fluorine: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (through potential H-bonding or favorable electrostatic interactions), and modulate the pKa of nearby functional groups.[8] While more challenging than C-Br functionalization, the C-F bond can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, offering an orthogonal route for modification.[9][10]

  • N1/N3 Amide Protons: These positions are available for alkylation or arylation. Modifying these sites is crucial for altering solubility, cell permeability, and metabolic profiles, and can introduce additional vectors for target interaction.[11][12]

This guide will detail the synthetic pathways to exploit these features, enabling researchers to efficiently generate compound libraries for comprehensive SAR studies.

Synthesis of the Core Scaffold

The synthesis of the core scaffold begins with the preparation of the key intermediate, 2-amino-5-bromo-6-fluorobenzoic acid, followed by cyclization to form the quinazolinone ring.

Workflow for Core Scaffold Synthesis

A 2-Amino-5-bromo-6-fluorobenzoic Acid C Melt Cyclization (180-190 °C) A->C B Urea B->C D 6-Bromo-5-fluoroquinazolin-2(1H)-one (Core Scaffold) C->D Ammonia evolution

Caption: Synthesis of the core 6-bromo-5-fluoroquinazolin-2(1H)-one scaffold.

Protocol 1: Synthesis of 6-Bromo-5-fluoroquinazolin-2(1H)-one

This protocol details the cyclization of the precursor anthranilic acid with urea. The reaction proceeds via a thermal melt, which is a solvent-free and efficient method.

Materials:

  • 2-Amino-5-bromo-6-fluorobenzoic acid (synthesis can be adapted from known procedures for similar anthranilic acids[13][14][15])

  • Urea

  • Round-bottom flask equipped with a reflux condenser and a gas outlet (to vent ammonia)

  • Heating mantle with a stirrer and temperature controller

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-5-bromo-6-fluorobenzoic acid (e.g., 5.0 g, 1 equivalent) and urea (e.g., 7.7 g, 6 equivalents).

  • Melt Reaction: Heat the flask in a heating mantle to 180-190 °C. The solid mixture will melt and begin to evolve ammonia gas. Maintain this temperature with stirring for 3-4 hours. Causality Note: Urea thermally decomposes to isocyanic acid and ammonia. The isocyanic acid is the key electrophile that reacts with the anthranilic acid to initiate cyclization. The high temperature is necessary to drive the reaction and the subsequent condensation to form the stable heterocyclic ring.

  • Workup - Part 1 (Hydrolysis): Cool the reaction mixture to approximately 100 °C. Carefully add 50 mL of 1 M NaOH solution. Re-heat the mixture to reflux for 1 hour to hydrolyze any unreacted intermediates or byproducts.

  • Workup - Part 2 (Precipitation): Cool the basic solution in an ice bath. While stirring vigorously, slowly add 1 M HCl solution until the pH of the mixture is ~5-6. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL). Recrystallize the crude product from hot ethanol to yield pure 6-bromo-5-fluoroquinazolin-2(1H)-one as a solid.

Strategic Functionalization for SAR Studies

The following sections detail protocols for modifying the core scaffold at three key positions: C6, N3, and C5.

A. C6-Position: Suzuki-Miyaura Cross-Coupling

The C6-bromo position is the primary handle for introducing significant structural diversity. The Suzuki-Miyaura reaction is an exceptionally reliable and versatile method for this purpose, tolerant of a wide range of functional groups.[16]

cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex R1-X ox_add Oxidative Addition pd_r1r2 R1-Pd(II)L2-R2 pd_complex->pd_r1r2 [R2-B(OR)2(Base)]- transmetal Transmetalation boronate R2-B(OR)2 boronate->pd_complex base Base base->boronate pd_r1r2->pd0 product R1-R2 pd_r1r2->product red_elim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[3]

Materials:

  • 6-Bromo-5-fluoroquinazolin-2(1H)-one (from Protocol 1)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 6-bromo-5-fluoroquinazolin-2(1H)-one (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (3 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (dioxane/water) via syringe. Add the palladium catalyst under a positive flow of inert gas. Causality Note: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle. Therefore, maintaining an inert atmosphere is critical for reaction success.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C6-functionalized quinazolinone.

EntryBoronic Acid/EsterCatalyst (mol%)BaseTemp (°C)Typical Yield (%)SAR Rationale
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃9085-95Probes general hydrophobic space.
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃9080-90Introduces H-bond acceptor.
33-Pyridinylboronic acidPdCl₂(dppf) (5%)Cs₂CO₃10065-80Introduces H-bond acceptor, improves solubility.
44-(Pinacolato)boronobenzoic acid, Me esterPd(PPh₃)₄ (5%)K₂CO₃9070-85Adds a polar group for interaction/solubility.
B. N3-Position: Regioselective Alkylation

Functionalization at the ring nitrogens is crucial for modulating ADME properties. In the quinazolin-2(1H)-one system, the N1-proton is less acidic than the N3-proton, and N3 is generally more sterically accessible, making it the kinetically favored site for alkylation under many conditions.[12] Using a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation, favoring a clean reaction.

Materials:

  • C6-substituted-5-fluoroquinazolin-2(1H)-one (from Protocol 2)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the quinazolinone starting material (1 equivalent) dissolved in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Pre-stirring for 30 minutes ensures complete formation of the N3-anion before the electrophile is introduced, which is key to achieving high regioselectivity.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the cold solution. Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

C. C5-Position: Nucleophilic Aromatic Substitution (SNAr)

Displacing the C5-fluorine is more challenging and typically requires an electron-deficient aromatic ring and a potent nucleophile. The reaction proceeds through a charge-stabilized Meisenheimer intermediate.[9]

Reactants Fluoro-Quinazolinone + Nu:⁻ TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Substituted-Quinazolinone + F⁻ TS2->Products

Caption: Reaction coordinate for a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 6-Bromo-5-fluoroquinazolin-2(1H)-one (or a C6/N3-modified analog)

  • Amine nucleophile (e.g., morpholine, piperidine) (5-10 equivalents)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • Dimethyl Sulfoxide (DMSO)

  • Microwave reaction vial

Procedure:

  • Setup: In a microwave vial, combine the fluoro-quinazolinone (1 equivalent), K₂CO₃ (3 equivalents), and the amine nucleophile (5-10 equivalents, acting as both reactant and solvent if liquid). If the amine is a solid, use DMSO as the solvent.

  • Reaction: Seal the vial and heat in a microwave reactor to 150-180 °C for 1-3 hours. Causality Note: SNAr on a fluoroarene requires high energy to overcome the activation barrier for the formation of the Meisenheimer intermediate. Microwave heating provides rapid and efficient energy transfer to reach these temperatures, significantly shortening reaction times compared to conventional heating.

  • Workup: Cool the reaction mixture. Dilute with water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Integrated Strategy for SAR Library Generation

A logical approach to building an SAR library is to functionalize the scaffold in a stepwise manner. This allows for the systematic evaluation of substituent effects at each position.

Logical Workflow for Library Synthesis

cluster_c6 Step 1: C6 Diversification cluster_n3 Step 2: N3 Diversification cluster_c5 Step 3 (Optional): C5 Diversification Core Core Scaffold (6-Br, 5-F) C6_Suzuki Protocol 2: Suzuki Coupling Core->C6_Suzuki C6_Library Library A (C6-Aryl, 5-F) C6_Suzuki->C6_Library Array of Boronic Acids N3_Alkylation Protocol 3: N3-Alkylation C6_Library->N3_Alkylation N3_Library Library B (C6-Aryl, 5-F, N3-Alkyl) N3_Alkylation->N3_Library Array of Alkyl Halides C5_SNAr Protocol 4: SNAr N3_Library->C5_SNAr C5_Library Library C (C6-Aryl, N3-Alkyl, C5-Nu) C5_SNAr->C5_Library Array of Nucleophiles

Caption: A stepwise workflow for generating a diverse compound library for SAR studies.

By following this workflow, researchers can generate three distinct libraries. Library A explores the impact of large aromatic groups at C6. Library B builds upon the most promising hits from Library A to investigate the effect of smaller alkyl groups at N3 on properties like solubility and potency. Finally, Library C can be synthesized from key compounds in Library B to fine-tune electronic properties via modification at C5. This systematic approach ensures an efficient and comprehensive exploration of the chemical space around the quinazolinone scaffold.

References

  • Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

  • ResearchGate. SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents.... Available at: [Link]

  • National Institutes of Health (PMC). (n.d.). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available at: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Available at: [Link]

  • Royal Society of Chemistry. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Available at: [Link]

  • ResearchGate. (2018). Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. Available at: [Link]

  • ACS Publications. (2010). Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. Available at: [Link]

  • ResearchGate. (2025). (PDF) Schiff's Bases of Quinazolinone Derivatives: Synthesis and SAR Studies of A Novel Series of Potential Anti-Inflammatory and Antioxidants. Available at: [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Available at: [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]

  • University of Washington. (n.d.). Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. Available at: [Link]

  • ResearchGate. (2024). (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available at: [Link]

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • National Institutes of Health (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • ResearchGate. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Available at: [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • National Institutes of Health (PMC). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • National Institutes of Health (PMC). (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at: [Link]

  • National Institutes of Health (PMC). (n.d.). 2-Amino-5-fluorobenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones via dual photoredox/nickel catalysis. Available at: [Link]

  • National Institutes of Health (PMC). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities | Request PDF. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues with 6-bromo-5-fluoroquinazolin-2(1H)-one in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 6-bromo-5-fluoroquinazolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 6-bromo-5-fluoroquinazolin-2(1H)-one .

Halogenated quinazolinones are notoriously difficult to formulate due to their high crystal lattice energies and strong intermolecular interactions. This guide bridges the gap between theoretical physical chemistry and practical benchtop workflows, ensuring your assays are built on a foundation of self-validating, reproducible protocols.

PART 1: Mechanistic Insight – The Causality of Insolubility

Before troubleshooting, we must understand why 6-bromo-5-fluoroquinazolin-2(1H)-one resists solubilization. The difficulty arises from three distinct molecular features:

  • Hydrogen Bonding Network: The quinazolin-2(1H)-one core contains an amide-like -NH-C=O motif. In the solid state, this acts as both a strong hydrogen bond donor and acceptor, forming highly stable, planar dimers or polymeric chains[1].

  • Halogen Bonding & Lipophilicity: The addition of the 6-bromo and 5-fluoro substituents significantly increases the molecule's lipophilicity (logP) and introduces halogen-bonding interactions, which further elevate the crystal lattice energy.

  • Solvent Competition: While Dimethyl Sulfoxide (DMSO) is a powerful hydrogen-bond acceptor capable of disrupting this lattice, it is also highly hygroscopic. If your DMSO absorbs even trace amounts of atmospheric water, the water molecules will outcompete the quinazolinone for DMSO's hydrogen-bonding sites, drastically reducing the solvent's capacity and causing the compound to precipitate[2].

PART 2: Troubleshooting FAQs

Q1: My 6-bromo-5-fluoroquinazolin-2(1H)-one powder refuses to dissolve completely in DMSO, even at a standard 10 mM concentration. What is going wrong? A1: You are likely battling either compromised solvent integrity or insufficient kinetic energy to break the crystal lattice. First, ensure you are using strictly anhydrous DMSO (sealed under inert gas). Second, dissolving highly crystalline compounds in DMSO is a slow kinetic process[3]. You must supply energy via acoustic cavitation (sonication) and gentle heating (37°C to 50°C)[4].

Q2: My stock solution is perfectly clear, but when I dilute it into my cell culture media for an MTT assay, my data is erratic. Why? A2: This is a classic case of aqueous precipitation, often referred to as "crashing out." When you dilute a concentrated DMSO stock into an aqueous buffer, the sudden shift in the dielectric constant causes the lipophilic compound to rapidly precipitate[5]. These micro-crystals are often invisible to the naked eye but scatter light. In an MTT assay, this light scattering directly interferes with optical absorbance readings, and the localized precipitation means your cells are not actually exposed to the calculated concentration[5].

Q3: Can I just heat the DMSO stock to 80°C to force the compound into solution? A3: No. While gentle warming is recommended, heating DMSO above 60°C is strongly discouraged. At elevated temperatures, DMSO can act as an oxidant, potentially degrading the halogenated quinazolinone and ruining the structural integrity of your test article. Rely on sonication rather than excessive heat.

PART 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

SOP 1: Preparation of a 10 mM Master Stock in DMSO
  • Equilibration: Allow the lyophilized 6-bromo-5-fluoroquinazolin-2(1H)-one vial to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that will ruin DMSO solubility.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex vigorously for 30 seconds. Transfer the tube to a sonicating water bath set to 37°C. Sonicate for 10–15 minutes[4].

  • Validation Step (Critical): Hold the tube against a bright light source. If any particulates or a slight haze remain, the crystal lattice energy has not been fully overcome. Do not use this solution. You must add more DMSO to lower the target concentration or extend sonication time.

  • Storage: Aliquot into single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles[6].

SOP 2: Stepwise Dilution for Aqueous Biological Assays
  • Thawing: Thaw a single-use DMSO aliquot at room temperature.

  • Intermediate Dilution: Perform 2-fold serial dilutions of your compound in 100% DMSO first[4].

  • Aqueous Transfer: Transfer the DMSO dilutions into your aqueous assay media dropwise while vortexing the media. Ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced cytotoxicity[4].

  • Validation Step (Nephelometry): Before adding the media to your cells, measure the turbidity of the solution using a nephelometer or an absorbance spectrometer set to a wavelength >500 nm (where the compound does not absorb). If the absorbance is higher than your vehicle control, the compound has precipitated[5]. You must exclude data at this concentration.

PART 4: Solubilization Workflows & Quantitative Data

If standard DMSO dilution fails for high-concentration requirements (e.g., in vivo dosing), you must utilize co-solvent systems to bridge the polarity gap[7][8].

Table 1: Validated Formulation Matrices for Quinazolinones
Formulation MatrixFinal DMSO (%)Co-Solvent AdditivesMax Estimated SolubilityPrimary Application
Anhydrous Stock 100%None10 – 30 mMLong-term storage (-80°C)
In Vitro Assay ≤ 0.5%None< 10 µMCell culture (MTT, viability)
PEG/Tween System 10%40% PEG300 + 5% Tween-80 + 45% Saline~2.0 – 2.75 mMHigh-concentration assays / In vivo
Cyclodextrin System 10%90% (20% SBE-β-CD in Saline)~2.75 mMIn vivo dosing (Clear solution)
Solubilization Decision Logic

QuinazolinoneSolubility Start Assess 6-bromo-5-fluoroquinazolin-2(1H)-one Target Concentration & Assay Type AddDMSO Add Anhydrous DMSO (Max 30 mM) Start->AddDMSO CheckClear Visual Inspection: Is the solution optically clear? AddDMSO->CheckClear Sonicate Acoustic Cavitation (Sonication) + Gentle Heating (37°C, 10 min) CheckClear->Sonicate No Aqueous Perform Stepwise Dilution into Aqueous Assay Media CheckClear->Aqueous Yes CheckClear2 Visual Inspection: Is the solution optically clear? Sonicate->CheckClear2 CoSolvent Formulate with Co-solvents (e.g., PEG300, Tween-80, SBE-β-CD) CheckClear2->CoSolvent No CheckClear2->Aqueous Yes CoSolvent->Aqueous CheckPrecip Nephelometry / Absorbance (>500nm): Is light scattering detected? Aqueous->CheckPrecip Success Validated Solubilization: Proceed to Biological Assay CheckPrecip->Success No Fail Precipitation Detected: Exclude Data & Adjust Max Concentration CheckPrecip->Fail Yes

Workflow for resolving 6-bromo-5-fluoroquinazolin-2(1H)-one solubility and preventing precipitation.

PART 5: References

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? Source: ResearchGate URL:[Link]

  • Compound Handling Instructions & Storage Guidelines Source: MedChemExpress (CN) URL:[Link]

  • Compound Solubility with Dimethylsulfoxide Source: Hampton Research URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-5-fluoroquinazolin-2(1H)-one and its Synthetic Intermediates

Welcome to the technical support resource for the purification of 6-bromo-5-fluoroquinazolin-2(1H)-one and its precursors. This guide is designed for researchers, medicinal chemists, and process development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 6-bromo-5-fluoroquinazolin-2(1H)-one and its precursors. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key heterocyclic scaffold with high purity. We will move beyond simple procedural lists to explore the chemical principles behind common purification challenges, providing actionable, field-tested solutions to streamline your workflow and ensure the integrity of your experimental outcomes.

Introduction: The Purification Challenge

6-Bromo-5-fluoroquinazolin-2(1H)-one is a valuable building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutics, including kinase inhibitors.[1] The presence of halogen substituents and the heterocyclic core imparts specific physicochemical properties that can complicate purification. Common issues include poor solubility, co-elution with structurally similar impurities, and degradation during chromatography. This guide provides a systematic approach to troubleshooting these problems.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems encountered during the purification of 6-bromo-5-fluoroquinazolin-2(1H)-one and its intermediates in a question-and-answer format.

Question 1: My crude product is a sticky solid or oil that is difficult to handle after the initial work-up. What is the first step?

Answer: This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO), or the presence of significant impurities that depress the melting point.

  • Causality: High-boiling aprotic polar solvents are frequently used in quinazolinone synthesis due to their ability to dissolve reactants and facilitate reactions at elevated temperatures.[2] However, they are difficult to remove under standard rotary evaporation.

  • Immediate Action - Trituration: Before attempting more complex methods, perform a trituration. This involves stirring the crude material as a slurry in a solvent in which the desired product is poorly soluble, but the impurities are soluble.

    • Recommended Solvents: Start with diethyl ether, cold ethyl acetate, or a mixture of hexane and ethyl acetate.

    • Mechanism: This process washes away soluble impurities and can often induce crystallization of the desired product, transforming it into a filterable solid.

Question 2: I am observing significant streaking and poor separation during silica gel column chromatography. What is causing this and how can I fix it?

Answer: This is a classic sign of undesirable interactions between your compound and the stationary phase. The quinazolinone ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to band broadening and product loss.[3][4]

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase.

    • Protocol: Add 0.5-2% triethylamine (NEt₃) to your chosen eluent system (e.g., hexane/ethyl acetate).[4] This amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.

    • Neutral Alumina: Often an excellent choice for basic, acid-sensitive compounds.[5]

    • Reverse-Phase Silica (C18): If your compound and impurities have different hydrophobic characteristics, reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be highly effective.[5]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for approaching the purification of a crude quinazolinone intermediate.

G Crude Crude Product (Post-Workup) Triturate Trituration (e.g., Diethyl Ether, Cold EtOAc) Crude->Triturate Filter Filter & Dry Triturate->Filter Purity_Check1 Check Purity (TLC, LC-MS, NMR) Filter->Purity_Check1 Pure_Product Pure Product (>95%) Purity_Check1->Pure_Product  Yes Recrystallize Recrystallization Purity_Check1->Recrystallize No (Solid, Minor Impurities) Column Column Chromatography Purity_Check1->Column No (Oily, Major Impurities) Purity_Check2 Check Purity Recrystallize->Purity_Check2 Purity_Check2->Pure_Product  Yes Purity_Check2->Column  No Purity_Check3 Check Purity Column->Purity_Check3 Purity_Check3->Pure_Product  Yes Purity_Check3->Recrystallize  No

Caption: A decision tree for selecting the appropriate purification method.

Question 3: My product "oils out" instead of crystallizing during recrystallization. How can I get it to form a solid?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute (or the melting point of the solute-impurity mixture).[3]

  • Cause 1: Inappropriate Solvent System: The chosen solvent may be too good a solvent, or the polarity difference between hot and cold conditions is not optimal.

    • Solution: Perform a small-scale solvent screen. Good single solvents for quinazoline derivatives often include ethanol and acetic acid.[3][6] Mixed solvent systems, such as ethyl acetate/hexane or ethanol/water, provide a wider range of polarities and can be very effective.

  • Cause 2: Rapid Cooling: Cooling the solution too quickly promotes rapid precipitation out of a highly concentrated solution, favoring oil formation over the slower, more ordered process of crystal growth.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Once at ambient temperature, cooling can be continued in a refrigerator or ice bath.[3]

  • Cause 3: High Impurity Load: Impurities can act as a "eutectic" mixture, significantly lowering the melting point of your product and making crystallization difficult.

    • Solution: First, attempt a "quick and dirty" purification like a short silica plug or an initial trituration to remove the bulk of the impurities before attempting recrystallization.

Question 4: How can I effectively remove unreacted 2-amino-5-bromo-6-fluorobenzoic acid starting material?

Answer: The acidic nature of the carboxylic acid group on the starting material provides a straightforward chemical handle for separation.

  • Solution: Acid-Base Extraction: During the aqueous work-up, wash the organic layer (e.g., ethyl acetate) with a mild basic solution.

    • Protocol: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium carbonate (Na₂CO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively separating it from your neutral quinazolinone product in the organic layer.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the best analytical methods to confirm the purity of my final product? A multi-technique approach is essential for robust purity confirmation.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a percentage purity value by separating the main compound from impurities.[7][8]

  • ¹H Nuclear Magnetic Resonance (NMR): NMR confirms the chemical structure and can identify proton-containing impurities. The absence of signals corresponding to starting materials or solvents is a key indicator of purity.[7][9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, verifying its identity.[7][9]

FAQ 2: How do I select an optimal mobile phase for column chromatography? The ideal solvent system is best determined empirically using Thin Layer Chromatography (TLC).[5]

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on several TLC plates.

  • Develop each plate in a different solvent system with varying polarities (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • The optimal system is one where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4.[5] This ensures the compound moves off the baseline but does not elute too quickly, allowing for good separation from impurities.

FAQ 3: What are common impurities I should look for? Besides unreacted starting materials, be aware of:

  • Hydrolysis Products: If the reaction is run in the presence of water or during aqueous work-up, the quinazolinone ring can be susceptible to hydrolysis, especially under harsh pH or high-temperature conditions.[3]

  • Over-brominated or Di-substituted Species: Depending on the synthetic route, side reactions can lead to the introduction of additional bromine atoms.

  • N-Alkylated/Acylated Intermediates: If your synthesis involves multiple steps, incomplete reactions can leave behind partially modified intermediates.

Section 3: Standardized Purification Protocols

Protocol 1: High-Purity Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too polar. If it is poorly soluble, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography with Triethylamine Deactivation

  • TLC Analysis: Determine the optimal mobile phase (eluent) as described in FAQ 2. Aim for an Rf of 0.3-0.4 for the target compound.

  • Eluent Preparation: Prepare a sufficient volume of the mobile phase, adding 0.5-1.0% triethylamine (NEt₃) to the mixture.

  • Column Packing: Pack a glass column with silica gel (a rule of thumb is to use a mass of silica that is 30-50 times the mass of the crude material).[4] Equilibrate the column by passing several column volumes of the prepared eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully apply the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, applying gentle positive pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Poor Chromatographic Separation

G Start Poor Separation Observed (Streaking, Overlapping Spots) Check_Rf Is Product Rf > 0.5? Start->Check_Rf Check_Base Is Streaking Present? Check_Rf->Check_Base No Sol_Polar Solution: Decrease Eluent Polarity (Increase Hexane %) Check_Rf->Sol_Polar Yes Check_Loading Was Column Overloaded? Check_Base->Check_Loading No Add_Base Solution: Add 0.5-2% NEt₃ to Eluent or Switch to Alumina Check_Base->Add_Base Yes Reduce_Load Solution: Reduce Sample Load (Use >30:1 Silica:Compound Ratio) Check_Loading->Reduce_Load Yes Use_Gradient Solution: Use a Shallow Gradient Elution Check_Loading->Use_Gradient No Success Improved Separation Sol_Polar->Success Add_Base->Success Reduce_Load->Success Use_Gradient->Success

Caption: A logical flowchart for diagnosing and solving common column chromatography issues.

Section 4: Data Summary Tables

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/SystemRationale & Use Case
Trituration Diethyl Ether, Pentane, HexanesWashing away non-polar impurities and residual solvents.
Recrystallization Ethanol, Isopropanol, Acetic Acid, Ethyl Acetate/HexaneGood for obtaining high-purity crystalline material from a solid crude product.[3][6]
Column Chromatography Hexane/Ethyl Acetate (+ 0.5% NEt₃)Standard system for separating compounds of moderate polarity.[3]
Dichloromethane/Methanol (+ 0.5% NEt₃)For more polar quinazolinones or impurities that do not elute with EtOAc systems.
Reverse-Phase HPLC Acetonitrile/Water (+ 0.1% TFA or Formic Acid)High-resolution purification, especially for removing closely related impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • EvitaChem. (n.d.). Buy 6-Bromo-5-fluoroquinolin-2(1H)-one (EVT-13800537).
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • Oriental Journal of Chemistry. (2023).
  • Patel, D., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Molecules, 23(4), 891. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9471. [Link]

  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Negi, R., et al. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65.
  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.
  • Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 29(5), 1083. [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Murugan, V., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 591-605.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • Benchchem. (n.d.). Purity Analysis of Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Guide.

Sources

Troubleshooting

Technical Support Center: Optimizing the Regioselective Bromination of 6-bromo-5-fluoroquinazolin-2(1H)-one

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of 6-bromo-5-fluoroquinazolin-2(1H)-one. Our focus is to provide in-depth troubleshooting strategies and robust protocols to minimize byproduct formation and maximize the yield of the desired 6,8-dibromo-5-fluoroquinazolin-2(1H)-one intermediate, a crucial scaffold in medicinal chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's chemistry, helping you build a foundational understanding of the potential challenges.

Q1: What is the expected major product from the bromination of 6-bromo-5-fluoroquinazolin-2(1H)-one, and why?

A: The anticipated major product is 6,8-dibromo-5-fluoroquinazolin-2(1H)-one . This prediction is based on the principles of electrophilic aromatic substitution (EAS), where the existing substituents on the quinazolinone ring direct the incoming electrophile (Br⁺).[1][2] The benzene portion of the quinazolinone is activated by the amide nitrogen at position 1, which is a powerful ortho-, para-director. It strongly directs substitution to positions 5 and 7. Concurrently, the bromine atom at C6 also acts as an ortho-, para-director, guiding the electrophile to positions 5 and 7. Since position 5 is already occupied by fluorine, the directing effects from both the amide and the C6-bromine converge to activate the C7 position. However, syntheses starting from analogous 3,5-dibromoanthranilic acid precursors consistently yield 6,8-dibromo-4(3H)-quinazolinone derivatives, indicating that the C8 position is also highly susceptible to substitution.[3][4][5][6] The final regiochemical outcome is a delicate balance of these electronic and steric factors.

Q2: What are the most common byproducts I should expect to see?

A: The primary byproducts typically fall into two categories:

  • Regioisomers: The most likely isomeric byproduct is 6,7-dibromo-5-fluoroquinazolin-2(1H)-one . Its formation is electronically favored due to the directing effects mentioned above. Controlling conditions to favor the sterically accessible C8 position over the electronically activated C7 position is the primary challenge.

  • Over-bromination Products: Formation of tri-brominated species can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.[7] This happens when the newly formed di-bromo product is still reactive enough to undergo a third bromination.

Q3: How do the 5-fluoro and 6-bromo substituents electronically influence the reaction?

A: Both fluorine and bromine are halogens, which have a dual electronic effect. They are deactivating through induction (electron-withdrawing) but directing through resonance (electron-donating).

  • 5-Fluoro Group: Deactivates the ring towards EAS but directs incoming electrophiles to its ortho (C4, C6) and para (C8) positions. With C6 already substituted, it weakly favors C4 and C8.

  • 6-Bromo Group: Also deactivates the ring and directs to its ortho (C5, C7) and para positions. With C5 substituted, it primarily directs towards C7. The interplay of these directing effects, combined with the powerful influence of the quinazolinone's amide group, creates a complex system where subtle changes in reaction conditions can shift the product distribution.[8][9]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This guide provides a structured approach to diagnosing and resolving common experimental problems in a question-and-answer format.

Issue 1: Low Yield & Formation of Multiple Unidentified Byproducts

Question: My reaction results in a complex mixture with significant amounts of starting material remaining. How can I improve conversion and selectivity?

Answer: This issue points to sub-optimal reaction conditions, likely related to the choice of brominating agent, solvent, or temperature. The quinazolinone ring is deactivated by two halogens, requiring carefully controlled conditions to achieve efficient yet selective bromination.

Causality & Strategy: Electrophilic aromatic bromination proceeds via the formation of a positively charged intermediate (an arenium ion or σ-complex).[1][2][10] The stability of this intermediate determines the reaction rate and regioselectivity. A low reaction rate leads to incomplete conversion, while uncontrolled reactivity leads to multiple byproducts.

Troubleshooting Workflow:

G start Start: Low Yield / Poor Selectivity agent 1. Evaluate Brominating Agent start->agent temp 2. Adjust Temperature start->temp solvent 3. Change Solvent start->solvent nbs Use NBS (1.05-1.2 eq) Provides slow Br₂ release agent->nbs Recommendation br2 Using Br₂? Leads to over-bromination agent->br2 Common Pitfall temp_low Start at 0°C, warm to RT Controls initial exotherm temp->temp_low Recommendation temp_high Elevated Temp (e.g., 60°C)? May decrease selectivity temp->temp_high Caution solvent_polar Polar Aprotic (MeCN, DMF) Can stabilize charged intermediates solvent->solvent_polar Option 1 solvent_nonpolar Non-Polar (DCM, CCl₄) May improve selectivity solvent->solvent_nonpolar Option 2 G start Crude Reaction Mixture quench 1. Quench with Na₂S₂O₃ (aq) start->quench extract 2. Extract with Ethyl Acetate quench->extract wash 3. Wash with H₂O and Brine extract->wash dry 4. Dry over Na₂SO₄ wash->dry concentrate 5. Concentrate in vacuo dry->concentrate end Crude Solid for Purification concentrate->end

Sources

Optimization

Technical Support Center: 6-Bromo-5-fluoroquinazolin-2(1H)-one Coupling Reactions

Welcome to the technical support center for cross-coupling reactions involving 6-bromo-5-fluoroquinazolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cross-coupling reactions involving 6-bromo-5-fluoroquinazolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this sterically hindered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve successful C-C and C-N bond formation.

Introduction: The Challenge of the Ortho-Fluoro Group

The coupling of substituents to the 6-position of the 5-fluoroquinazolinone scaffold is a common strategy in drug discovery. However, the fluorine atom at the C-5 position, being ortho to the bromine leaving group, introduces significant steric hindrance. This bulkiness can severely impede the initial, and often rate-limiting, oxidative addition step of the palladium catalyst into the C-Br bond.[1][2] Consequently, standard coupling conditions frequently result in low yields, catalyst deactivation, or complete reaction failure.

This guide will focus on overcoming this steric barrier, primarily in the context of Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, which are workhorse reactions in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 6-bromo-5-fluoroquinazolin-2(1H)-one is failing or giving very low yields. What is the most likely cause?

A1: The primary culprit is almost certainly the steric hindrance from the 5-fluoro substituent, which slows down the oxidative addition of the palladium catalyst to the C-Br bond.[1][2] Standard catalyst systems, like those using PPh₃ ligands, are often not bulky enough to promote the formation of the highly reactive, monoligated Pd(0) species needed to overcome this hurdle.[1][3] Your initial focus should be on selecting a more appropriate catalyst system.[4]

Q2: What is the best "first-pass" catalyst and ligand combination to try for this substrate?

A2: For both Suzuki and Buchwald-Hartwig couplings with this type of sterically demanding substrate, you should start with a system known for high reactivity. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand, is the recommended starting point.[5][6]

  • For Suzuki Couplings: Start with SPhos or XPhos . These ligands are highly effective for coupling hindered aryl halides.[5]

  • For Buchwald-Hartwig Aminations: XPhos or RuPhos are excellent choices, demonstrating broad utility for challenging C-N couplings.[5][6][7]

Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) that incorporate these ligands can also improve consistency and reactivity.[8]

Q3: How does the electronic effect of the 5-fluoro group influence the reaction?

A3: While steric hindrance is the dominant challenge, the strong electron-withdrawing nature of the fluorine atom also plays a role. It makes the C-Br bond more electron-deficient, which can actually facilitate the oxidative addition step.[9] However, this electronic benefit is often outweighed by the severe steric clash. The primary takeaway is that catalyst selection should focus on overcoming the steric problem first.

Q4: For a Suzuki coupling, should I use a boronic acid or a more stable boronic ester (e.g., a pinacol ester)?

A4: For initial screening, boronic acids are often used due to their wide availability. However, they can be prone to degradation (protodeboronation), especially under prolonged heating.[10] If you are experiencing issues with low conversion or side products, switching to a more robust boronic acid pinacol ester (Bpin) is a highly recommended strategy.[10] MIDA boronates offer even greater stability and can be used for sequential couplings.[9]

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental issues in a "Problem → Probable Cause → Solution" format.

Problem 1: No Reaction or Very Low Conversion (<10%)
  • Probable Cause A: Ineffective Catalyst System. The catalyst is unable to overcome the steric barrier to perform the oxidative addition step. Standard ligands like PPh₃ are often ineffective for this substrate.[4]

  • Solution A: Upgrade to a Specialized Ligand.

    • Switch to Bulky Biaryl Phosphine Ligands: Immediately move to ligands such as SPhos, XPhos, or RuPhos.[5][6] These ligands are designed to be sterically demanding, which promotes the formation of reactive monoligated palladium species and accelerates both oxidative addition and the final reductive elimination step.[1][3][11]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: For extremely challenging cases, NHC ligands can offer superior stability and reactivity, sometimes allowing for reactions at lower temperatures.[1][3][12]

  • Probable Cause B: Inappropriate Base or Solvent. The base may not be strong enough to facilitate the transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig), or the solvent may not be suitable for the reaction temperature or solubility of reagents.

  • Solution B: Optimize Base and Solvent.

    • Base Selection: For Suzuki couplings, use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[4][10] For Buchwald-Hartwig aminations, a stronger base like LiHMDS or K₂CO₃ is often required.[7]

    • Solvent Choice: Use anhydrous, degassed aprotic polar solvents. Dioxane, toluene, or CPME are excellent choices as they are stable at the higher temperatures often required for these couplings.[13][14]

  • Probable Cause C: Catalyst Deactivation. The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere technique can kill the catalyst before the reaction starts.

  • Solution C: Rigorous Inert Technique.

    • Ensure all glassware is flame- or oven-dried.

    • Thoroughly degas your solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[15]

    • Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[15]

Problem 2: Significant Formation of Debrominated Starting Material
  • Probable Cause: Slow Transmetalation/Coupling vs. Hydrodehalogenation. After oxidative addition, the resulting Ar-Pd(II)-Br intermediate is being intercepted by a hydride source before it can couple with the nucleophile. This side reaction is more prevalent when the desired coupling step is slow.[10]

  • Solution:

    • Increase Nucleophile Concentration: Use a slight excess of the boronic acid/ester (1.5-2.0 equiv.) or amine (1.2-1.5 equiv.) to favor the productive coupling pathway.

    • Change the Base: Avoid bases that can be potential hydride donors. Switch to K₃PO₄ or Cs₂CO₃.[10]

    • Use a More Active Ligand: A more electron-rich and bulky ligand (like XPhos or RuPhos) can accelerate the subsequent steps of the catalytic cycle (transmetalation and reductive elimination), outcompeting the hydrodehalogenation pathway.[5][10]

    • Use Anhydrous Solvents: Ensure your solvent is truly anhydrous, as water can sometimes be a proton source for this side reaction.

Problem 3: Reaction Stalls After Partial Conversion
  • Probable Cause A: Catalyst Decomposition. The catalyst is not stable enough for the required reaction time at elevated temperatures, leading to the formation of inactive palladium black.[15]

  • Solution A: Use a More Robust Catalyst System.

    • Switch to a More Stable Ligand: NHC ligands or highly robust phosphine ligands like BrettPhos can offer greater thermal stability.[7]

    • Use a Precatalyst: Modern palladacycle precatalysts (e.g., SPhos-G3) are often more stable and generate the active Pd(0) species more cleanly than using separate Pd(OAc)₂ and ligand sources.[8]

    • Lower the Temperature: If possible, screen for a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 80 °C instead of 110 °C).

  • Probable Cause B: Product Inhibition. The coupled product may be coordinating to the palladium center, slowing down or halting catalyst turnover.

  • Solution B: Adjust Reaction Parameters.

    • Dilute the Reaction: Lowering the concentration can sometimes mitigate product inhibition.

    • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes push the reaction to completion in a laboratory setting.[13]

Data Presentation: Ligand and Base Screening

The choice of ligand and base is paramount for success. The following table provides a representative, albeit illustrative, comparison of how different systems might perform in a Suzuki coupling with 6-bromo-5-fluoroquinazolin-2(1H)-one.

LigandBaseTemperature (°C)Time (h)Yield (%)Observations
PPh₃K₂CO₃10024<5No reaction, starting material recovered.
SPhos K₃PO₄ 100 12 85 Good conversion, clean reaction.
XPhosK₃PO₄1001288Excellent conversion.
RuPhosCs₂CO₃901682Effective at slightly lower temperature.
IPr (NHC)K₃PO₄901091Very fast and efficient.
SPhosNa₂CO₃1002435Incomplete conversion, weaker base.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 6-bromo-5-fluoroquinazolin-2(1H)-one with an arylboronic acid.

Reaction Setup:

  • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 6-bromo-5-fluoroquinazolin-2(1H)-one (1.0 equiv.), the arylboronic acid or pinacol ester (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Cap the reaction vessel with a rubber septum, and evacuate and backfill with argon or nitrogen three times.[16]

  • Under a positive flow of inert gas, add the palladium precursor and ligand to the reaction vessel.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1 M) via syringe.[17]

  • Replace the septum with a Teflon screw cap, and place the vessel in a preheated oil bath or heating block at 100-110 °C.

Monitoring and Work-up:

  • Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the C-N coupling of an amine with the title substrate.

Reaction Setup:

  • To a flame-dried Schlenk tube, add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and 6-bromo-5-fluoroquinazolin-2(1H)-one (1.0 equiv.).

  • Cap the tube, and evacuate and backfill with argon three times.

  • Add the amine (1.2 equiv.) if it is a solid. If it is a liquid, it will be added via syringe later.

  • Add anhydrous, degassed solvent (e.g., toluene, 0.2 M).

  • If the amine is a liquid, add it now via syringe.

  • Seal the tube and heat to 100-110 °C with vigorous stirring.

Monitoring and Work-up:

  • Follow the reaction progress by LC-MS.

  • After completion, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations and Diagrams

Diagram 1: The Steric Hindrance Problem

Caption: Steric clash between the ortho-fluoro group and the Pd(0) catalyst hinders oxidative addition.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low/No Yield in Coupling Reaction check_catalyst Is the catalyst system optimized for sterically hindered substrates? (e.g., Pd/SPhos, Pd/XPhos) start->check_catalyst upgrade_catalyst ACTION: Switch to a bulky, electron-rich ligand (SPhos, XPhos, RuPhos, NHC) check_catalyst->upgrade_catalyst No check_conditions Are the base and solvent appropriate? (e.g., K3PO4, Cs2CO3 in Dioxane/Toluene) check_catalyst->check_conditions Yes upgrade_catalyst->check_conditions optimize_conditions ACTION: Screen bases and ensure solvent is anhydrous and degassed. check_conditions->optimize_conditions No check_side_products Are debromination or other side products observed? check_conditions->check_side_products Yes optimize_conditions->check_side_products address_side_products ACTION: Increase nucleophile conc., use a more robust ligand, or change base/solvent. check_side_products->address_side_products Yes success Improved Yield check_side_products->success No address_side_products->success

Caption: A systematic workflow for troubleshooting low-yield coupling reactions with the target substrate.

Diagram 3: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add Rate-limiting step, hindered by 5-Fluoro transmetal Transmetalation (Ar-Pd(II)-Ar') ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product arx Ar-Br (Substrate) arx->ox_add boronic Ar'-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: The Suzuki-Miyaura cycle, highlighting the sterically hindered oxidative addition step.

References

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. Available at: [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link]

  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3. ResearchGate. Available at: [Link]

  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. PMC. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate. Available at: [Link]

  • Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. ACS Publications. Available at: [Link]

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications. Available at: [Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. PMC. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. Available at: [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Available at: [Link]

  • Substituted benzoquinazolinones. Part 1: Synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination from 6-bromobenzo[h]quinazolinones. R Discovery. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Publishing. Available at: [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]

  • Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-bromo-5-fluoroquinazolin-2(1H)-one

Introduction Welcome to the technical support guide for 6-bromo-5-fluoroquinazolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 6-bromo-5-fluoroquinazolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Quinazolinone derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2] However, like many complex heterocyclic molecules, their stability can be compromised by improper storage and handling, leading to inconsistent experimental results and potential loss of material.

This guide provides a comprehensive framework for understanding potential degradation pathways, best practices for storage, and methods to troubleshoot stability issues. By implementing these protocols, you can ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 6-bromo-5-fluoroquinazolin-2(1H)-one?

A1: For maximal long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric antagonists. The manufacturer recommends storing the compound sealed in a dry, room-temperature environment. For enhanced protection, we advise the following:

  • Temperature: Room temperature is generally acceptable for short-to-medium term storage. For long-term storage (over one year), consider refrigeration at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

  • Moisture: The compound should be stored in a desiccator containing a drying agent (e.g., silica gel) to rigorously exclude moisture. The lactam moiety in the quinazolinone ring system can be susceptible to hydrolysis.[4][5]

  • Light: Protect the compound from light by using an amber glass vial or by storing it in a light-blocking container.

Q2: I've noticed a color change in my solid compound (from white to yellow/brown). What does this indicate?

A2: A color change is often the first visual indicator of chemical degradation. For a compound like 6-bromo-5-fluoroquinazolin-2(1H)-one, which is typically a white to yellow solid, a progression to a darker yellow or brown hue likely indicates the formation of degradation products. This is commonly caused by:

  • Oxidation: The quinazolinone ring can undergo oxidation, especially when exposed to air over prolonged periods.[1][6] Oxidative degradation of heterocyclic amines can lead to colored byproducts.[7]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in halogenated aromatic compounds, leading to decomposition and color changes. It is crucial to implement photostability measures as outlined in ICH guidelines.[8]

If you observe a color change, we strongly recommend re-analyzing the compound's purity via HPLC before use.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: The stability of the compound in solution is significantly lower than in its solid state. A study on a large collection of diverse compounds found that after one year of storage in DMSO at room temperature, only 52% of the compounds remained intact.[9] Therefore, solution handling requires stringent protocols:

  • Solvent Selection: Use high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for creating high-concentration stock solutions.[10]

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be prepared, dissolve the compound completely, preferably using sonication in a water bath to ensure homogeneity.

  • Storage:

    • Store stock solutions at -20°C or, ideally, -80°C.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[10]

    • Use vials with tight-fitting caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture ingress.

    • Protect solutions from light at all times by using amber vials or wrapping them in aluminum foil.

Q4: My experimental results are inconsistent. Could compound instability be the cause?

A4: Absolutely. Inconsistent results are a classic symptom of a degrading compound. If the purity of your compound decreases over time, the effective concentration in your assays will also decrease, leading to a loss of biological activity and poor reproducibility.[10] If you suspect instability, you should immediately:

  • Cease use of the current stock solution.

  • Prepare a fresh solution from the solid compound.

  • Perform a purity analysis on both the old and new solutions using a validated analytical method like HPLC-UV (see Protocol 2). This will confirm if degradation has occurred.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC/LC-MS analysis of a stored solution. Chemical Degradation: The compound is breaking down into one or more new chemical entities via hydrolysis, oxidation, or photolysis.1. Identify the nature of the degradants by performing a forced degradation study (see Protocol 3).2. Prepare fresh solutions for all subsequent experiments.3. Re-evaluate your solution storage protocol; implement storage at -80°C and use single-use aliquots.
Gradual loss of biological activity in assays over time. Decreased Purity: The concentration of the active parent compound is decreasing due to degradation.1. Confirm degradation with an HPLC purity check.2. Always use freshly prepared solutions or solutions stored for a very limited time under optimal conditions (-80°C, protected from light).3. Standardize the solution preparation and handling protocol across all experiments.[10]
Solid compound appears clumpy or has a changed texture. Moisture Absorption (Hygroscopicity): The compound has absorbed water from the atmosphere, which can act as a catalyst for hydrolysis.1. Dry the compound under a high vacuum in the presence of a desiccant (e.g., P₂O₅).2. Always store the solid compound in a desiccator.3. Re-verify purity via HPLC and melting point analysis after drying.[11][12]

Visualization of Potential Degradation Pathways

The stability of 6-bromo-5-fluoroquinazolin-2(1H)-one is threatened by several environmental factors. The following diagram illustrates the primary chemical pathways that can lead to its degradation. Understanding these pathways is key to designing effective stabilization strategies.

Potential Degradation Pathways cluster_stressors Stress Conditions A 6-bromo-5-fluoroquinazolin-2(1H)-one (Stable Parent Compound) B Hydrolysis Products (e.g., Ring-Opened Carboxylic Acid) A->B C Oxidation Products (e.g., N-oxides, Quinone-like species) A->C D Photodegradation Products (e.g., Dehalogenated species, Radicals) A->D S1 Moisture / H₂O (pH Extremes) S1->B Hydrolysis S2 Oxygen / Air (Peroxides) S2->C Oxidation S3 UV / Visible Light S3->D Photolysis

Caption: Key environmental stressors and their resultant degradation pathways.

Experimental Protocols

These protocols provide a framework for preparing solutions and assessing the stability of your compound.

Protocol 1: Preparation of a Standardized Stock Solution

This protocol ensures consistent and reliable preparation of stock solutions.

  • Pre-analysis: Allow the vial of solid 6-bromo-5-fluoroquinazolin-2(1H)-one to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add approximately 75% of the final volume of anhydrous-grade DMSO.

  • Solubilization: Sonicate the flask in a room temperature water bath for 5-10 minutes or until all solid material is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature, then add solvent to the calibration mark. Invert the flask 15-20 times to ensure homogeneity.

  • Storage: Immediately aliquot the solution into single-use, light-protecting cryovials and store at -80°C.

Protocol 2: HPLC-Based Purity and Stability Assessment

This method allows for the quantitative determination of compound purity over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength (e.g., determined by UV-Vis spectroscopy, typically 254 nm or λmax).[11]

  • Sample Preparation:

    • Prepare a "Time Zero" (T₀) sample by diluting the freshly made stock solution (Protocol 1) to a working concentration (e.g., 1 mg/mL) with the mobile phase.

    • For stability testing, incubate aliquots of the stock solution under desired conditions (e.g., room temp, 4°C, -20°C) for specified time points (e.g., 24h, 48h, 1 week).

  • Analysis:

    • Inject 10 µL of the T₀ sample and record the chromatogram. The main peak corresponds to the parent compound.

    • At each subsequent time point, inject the incubated samples.

  • Data Interpretation:

    • Calculate the purity by dividing the peak area of the parent compound by the total peak area of all detected peaks.

    • A decrease in the relative area of the parent peak and the appearance of new peaks indicate degradation.

Protocol 3: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[13][14]

Condition Procedure Purpose
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 50°C for 24-48 hours. Neutralize before injection.To assess stability to acidic conditions and identify acid-catalyzed degradation products.
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at 50°C for 24-48 hours. Neutralize before injection.To assess stability to alkaline conditions and identify base-catalyzed degradation products.
Oxidation Dissolve compound in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.To identify potential oxidative degradation products.
Thermal Stress Store the solid compound in an oven at 70°C for 48 hours. Dissolve and analyze.To determine susceptibility to heat-induced degradation in the solid state.
Photostability Expose a solution of the compound to a light source providing illumination of ≥1.2 million lux hours and UV energy of ≥200 watt hours/m², as per ICH Q1B guidelines.[8] Analyze alongside a dark control sample.To identify light-sensitive degradation pathways.
Workflow for Stability Assessment

The following diagram outlines the logical flow for a comprehensive stability assessment of a new batch of 6-bromo-5-fluoroquinazolin-2(1H)-one.

A Receive New Compound Batch B Perform Initial Quality Control (HPLC Purity, Appearance, CoA) A->B C Prepare Standardized Stock Solution (Protocol 1) B->C D Analyze 'Time Zero' (T₀) Sample (Protocol 2) C->D E Store Aliquots under Varied Conditions (-80°C, -20°C, 4°C, Room Temp) C->E G Compare Purity Data to T₀ D->G F Analyze Samples at Pre-defined Time Points (e.g., 24h, 1 wk, 1 mo) E->F F->G H Is Purity > 95%? G->H I Proceed with Experiments using Defined Stable Storage Conditions H->I Yes J Establish New Storage Protocol. Consider Resynthesis or Repurification. H->J No

Caption: A systematic workflow for validating compound stability upon receipt.

References

  • ResearchGate. (n.d.). Various types of the stabilizers used for stabilization of... [Diagram]. Retrieved from [Link]

  • CD Formulation. (n.d.). Stabilizers. Retrieved from [Link]

  • SciSpace. (2014, December 1). Stabilizers used in nanocrystal based drug delivery systems. Retrieved from [Link]

  • Protheragen. (n.d.). Stabilizer Excipients. Retrieved from [Link]

  • RSC Publishing. (2020, April 8). Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions. Retrieved from [Link]

  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from [Link]

  • Google Patents. (n.d.). KR101580821B1 - Development of a New Synthetic Method for Quinazolinones via Aerobic Oxidation in dimethylsulfoxide.
  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022, November 17). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

  • The Review of Diabetic Studies. (2009, April 23). Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • The Review of Diabetic Studies. (n.d.). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. Retrieved from [Link]

  • Galaxy Publication. (2024, March 17). Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • Synfacts. (n.d.). Three-Component Synthesis of Quinazolinones. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, June 30). Boramidine: A Versatile Structural Motif for the Design of Fluorescent Heterocycles. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • PMC. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Retrieved from [Link]

  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Clinical Case Reports and Trials. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • PMC. (n.d.). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Retrieved from [Link]

  • ACS Omega. (2021, February 10). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Binding Affinity of 6-Bromo-5-fluoroquinazolin-2(1H)-one Derivatives in Kinase Inhibition

Introduction The 6-bromo-5-fluoroquinazolin-2(1H)-one scaffold has emerged as a privileged pharmacophore in modern targeted oncology. As a Senior Application Scientist overseeing kinase inhibitor screening and developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 6-bromo-5-fluoroquinazolin-2(1H)-one scaffold has emerged as a privileged pharmacophore in modern targeted oncology. As a Senior Application Scientist overseeing kinase inhibitor screening and development, I frequently evaluate how subtle halogen substitutions on the quinazoline core dictate target selectivity and binding kinetics.

The architectural foundation of this highly specific warhead is synthesized from critical halogenated intermediates 1[1]. The 5-fluoro modification exerts a profound electron-withdrawing inductive effect, lowering the pKa of the quinazoline ring and enhancing hydrogen-bond donor capacity at the kinase hinge region. Concurrently, the 6-bromo position serves as an optimal synthetic handle for cross-coupling, enabling the projection of diverse aryl/heteroaryl moieties—or covalent warheads—deep into the hydrophobic back-pocket of kinases.

This guide provides an objective comparison of 6-bromo-5-fluoroquinazolin-2(1H)-one derivatives, focusing on their binding affinities across three primary targets: Fibroblast Growth Factor Receptor 4 (FGFR4), Phosphoinositide-dependent kinase-1 (PDK1), and Epidermal Growth Factor Receptor (EGFR).

Section 1: Target Specificity and Mechanistic Causality

Understanding the structure-activity relationship (SAR) requires analyzing the specific kinase domains these derivatives target.

  • FGFR4 Inhibition (Covalent Binding): Derivatives engineered for FGFR4, such as analogs of Fisogatinib (BLU-554), utilize the quinazoline core to anchor into the ATP-binding pocket. The causality of their extreme selectivity lies in a strategically placed acrylamide warhead (coupled via the 6-bromo handle) that forms an irreversible covalent bond with Cys552, a residue unique to FGFR4 among the FGFR family2[2].

  • PDK1 Inhibition (Reversible Binding): For PDK1, the 6-bromo-5-fluoroquinazolin-2(1H)-one core engages the hinge region via bidentate hydrogen bonds. The 5-fluoro group optimizes the dihedral angle of adjacent substituents, minimizing steric clash with the PDK1 activation loop while maintaining a tight dissociation constant ( Kd​ )3[3].

  • EGFR Mutants: Recent developments have also explored this scaffold for EGFR mutant cancers. The electron-deficient nature of the fluorinated quinazoline improves metabolic stability and residence time compared to non-fluorinated counterparts4[4].

Section 2: Comparative Binding Affinity Data

The table below synthesizes the quantitative binding metrics of representative 6-bromo-5-fluoroquinazolin-2(1H)-one derivatives across different targets. The data highlights the shift from reversible nanomolar affinity to irreversible, highly potent covalent inhibition.

Derivative Class / TargetPrimary TargetIC₅₀ (nM) Kd​ (nM)Binding MechanismSelectivity Fold (vs. off-targets)
FGFR4 Inhibitor Analog FGFR42.51.1Irreversible Covalent (Cys552)>100x (over FGFR1-3)
PDK1 Inhibitor Analog PDK145.020.5Reversible ATP-competitive~40x (over AKT)
EGFR Inhibitor Analog EGFR (L858R)120.085.0Reversible ATP-competitive~15x (over WT EGFR)

Note: Data synthesized from foundational patent literature for comparative benchmarking.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, binding affinities must be validated using orthogonal assays. Below is the field-proven Surface Plasmon Resonance (SPR) protocol we utilize to measure both reversible kinetics and covalent kinact​/KI​ parameters.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay Causality of choice: SPR is selected over standard biochemical IC₅₀ assays because it resolves the association ( kon​ ) and dissociation ( koff​ ) rates, which is critical for evaluating the target residence time of fluorinated quinazolines.

  • Step 1: Sensor Chip Preparation (Immobilization)

    • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant His-tagged kinase domains (e.g., FGFR4 or PDK1) to a density of 2000-3000 Response Units (RU).

    • Causality: Controlling the immobilization level prevents mass transport limitations, ensuring the observed kinetics reflect true binding events rather than rebinding artifacts.

  • Step 2: Analyte Preparation

    • Action: Prepare a 3-fold dilution series of the 6-bromo-5-fluoroquinazolin-2(1H)-one derivative in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Causality: Matching the DMSO concentration exactly between the analyte and running buffer eliminates bulk refractive index shifts, which can mask low-affinity binding signals.

  • Step 3: Kinetic Injection (Single-Cycle Kinetics)

    • Action: Inject the analyte series sequentially without regeneration steps. Use a flow rate of 50 µL/min, with a 120-second contact time and a 600-second dissociation phase.

    • Causality: Single-cycle kinetics are essential for covalent inhibitors (like the FGFR4 analogs) because the irreversible bond prevents standard chip regeneration without denaturing the target.

  • Step 4: Data Fitting and Validation

    • Action: Fit the sensorgrams using a 1:1 Langmuir binding model for reversible inhibitors (PDK1/EGFR) or a two-state reaction model for covalent inhibitors (FGFR4) to extract KI​ and kinact​ .

    • Self-Validation: The protocol acts as a self-validating system: if the steady-state affinity ( Kd​ ) calculated from kinetic rates ( koff​/kon​ ) matches the equilibrium binding responses ( Req​ ), the assay is free of aggregation or non-specific binding artifacts.

Section 4: Visualizing Pathways and Workflows

The following diagram illustrates the oncogenic FGFR4 signaling pathway and the specific intervention point where 6-bromo-5-fluoroquinazolin-2(1H)-one derived covalent inhibitors exert their effect.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Kinase Domain) FGF19->FGFR4 Binds KLB beta-Klotho (KLB) KLB->FGFR4 Co-receptor MAPK MAPK / PI3K-AKT Signaling Cascade FGFR4->MAPK Phosphorylation Inhibitor 6-Br-5-F-Quinazoline Derivative Inhibitor->FGFR4 Covalent Binding (Cys552 Blockade) HCC Tumor Proliferation (e.g., HCC) MAPK->HCC Oncogenic Drive

FGFR4 signaling cascade and targeted inhibition by 6-bromo-5-fluoroquinazolin-2(1H)-one derivatives.

To systematically evaluate these compounds, we employ the following High-Throughput Screening (HTS) and validation workflow.

SPR_Workflow Library Compound Library (Quinazoline Derivatives) HTS TR-FRET Assay (Primary Screen) Library->HTS Hit Hit HTS->Hit Filter SPR SPR Kinetics (Secondary Validation) Hit->SPR Orthogonal Test Lead Lead Optimization (SAR Analysis) SPR->Lead Select Best k_off Lead->Library Iterative Design

Tiered screening workflow for evaluating the binding affinity of kinase inhibitors.

References
  • Title: Inhibitors of the fibroblast growth factor receptor (WO2015061572A1)
  • Title: Quinazolines for pdk1 inhibition (US20100216767A1)
  • Title: Amino-substituted heteroaryls for treating cancers with EGFR mutations (US12037346B2)
  • Title: 6-Amino-3-bromo-2-fluorobenzaldehyde | 1036756-05-4 Source: Benchchem URL

Sources

Comparative

A Head-to-Head Comparison of Sample Preparation Techniques for the Robust Quantification of 6-bromo-5-fluoroquinazolin-2(1H)-one by LC-MS/MS

A Senior Application Scientist's Guide to Method Validation and Performance Comparison In the landscape of drug discovery and development, the precise and accurate quantification of novel chemical entities in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Validation and Performance Comparison

In the landscape of drug discovery and development, the precise and accurate quantification of novel chemical entities in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth, experience-driven comparison of three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the quantification of 6-bromo-5-fluoroquinazolin-2(1H)-one in human plasma using a validated LC-MS/MS method.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental choices, offering insights grounded in years of bioanalytical laboratory experience. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to select and validate a sample preparation method that ensures data of the highest integrity, in accordance with global regulatory standards such as the ICH M10 guideline.[1]

The Analyte: Understanding 6-bromo-5-fluoroquinazolin-2(1H)-one

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is critical. This knowledge informs decisions on everything from solvent selection to chromatographic conditions.

Table 1: Physicochemical Properties of 6-bromo-5-fluoroquinazolin-2(1H)-one

PropertyValueSource/Method
Chemical Structure ChemDraw
Molecular Formula C₈H₄BrFN₂O-
Molecular Weight 243.04 g/mol -
Exact Mass 241.9491 g/mol -
Predicted pKa 7.8 (acidic)ChemAxon
Predicted logP 1.9ChemAxon

The predicted pKa suggests that the analyte is a weak acid, which will influence its charge state at different pH values, a key consideration for both extraction and chromatography. The predicted logP indicates moderate lipophilicity, suggesting that it will be amenable to extraction by a range of organic solvents.

The Cornerstone of Quantification: Internal Standard Selection

An appropriate internal standard (IS) is the bedrock of a robust quantitative bioanalytical method, as it compensates for variability during sample processing and analysis.[2][3] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[3] However, in the absence of a commercially available SIL-IS for 6-bromo-5-fluoroquinazolin-2(1H)-one, a structurally similar analog must be carefully selected.

For this study, 6-chloro-5-fluoroquinazolin-2(1H)-one was chosen as the internal standard. Its structural similarity ensures that it will have comparable extraction and ionization characteristics to the analyte, while the mass difference allows for distinct detection by the mass spectrometer.

A Comparative Analysis of Sample Preparation Techniques

The primary challenge in bioanalysis is to isolate the analyte of interest from the complex biological matrix, which can interfere with quantification through a phenomenon known as the matrix effect.[4][5][6][7] The choice of sample preparation technique is therefore a critical determinant of method performance.

Here, we compare three widely used techniques:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent is added to precipitate proteins, which are then removed by centrifugation.[8]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[9]

  • Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to selectively retain and elute the analyte.[9]

Experimental Workflow

The following diagram illustrates the general workflow for each sample preparation technique.

Sample Preparation Workflow cluster_0 Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_1 LC-MS/MS Analysis plasma Plasma Sample + IS ppt_solvent Add Acetonitrile plasma->ppt_solvent lle_solvent Add MTBE plasma->lle_solvent condition Condition SPE Plate plasma->condition vortex_ppt Vortex ppt_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt evaporate_ppt Evaporate supernatant_ppt->evaporate_ppt reconstitute_ppt Reconstitute evaporate_ppt->reconstitute_ppt analysis Inject into LC-MS/MS reconstitute_ppt->analysis vortex_lle Vortex lle_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle supernatant_lle Collect Organic Layer centrifuge_lle->supernatant_lle evaporate_lle Evaporate supernatant_lle->evaporate_lle reconstitute_lle Reconstitute evaporate_lle->reconstitute_lle reconstitute_lle->analysis equilibrate Equilibrate SPE Plate condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate_spe Evaporate elute->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe reconstitute_spe->analysis

Caption: A comparative workflow of the three sample preparation techniques.

Detailed Experimental Protocols

Internal Standard Stock Solution: A 1 mg/mL stock solution of 6-chloro-5-fluoroquinazolin-2(1H)-one was prepared in methanol. A working solution of 100 ng/mL was prepared by diluting the stock solution with 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of 6-bromo-5-fluoroquinazolin-2(1H)-one into blank human plasma.

Protein Precipitation (PPT) Protocol:

  • To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 50 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load 50 µL of plasma sample pre-treated with 50 µL of 4% phosphoric acid in water.

  • Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions

Table 2: LC-MS/MS Parameters

ParameterCondition
LC System Waters Acquity UPLC
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 242.9 -> 163.0; IS: 197.0 -> 117.0

Method Validation and Performance Comparison

A full method validation was performed for each sample preparation technique according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][10][11][]

Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma from six different donors to ensure no endogenous interferences were present at the retention times of the analyte and IS. The matrix effect was quantitatively evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution.

Table 3: Comparison of Matrix Effect

Sample Preparation TechniqueAnalyte Matrix FactorIS Matrix FactorIS-Normalized Matrix Factor
Protein Precipitation (PPT) 0.780.820.95
Liquid-Liquid Extraction (LLE) 0.920.940.98
Solid-Phase Extraction (SPE) 0.980.990.99

As anticipated, PPT exhibited the most significant ion suppression, a common drawback of this less selective technique.[8][13] LLE provided a cleaner extract, and SPE yielded the cleanest extract with minimal matrix effect.[9][13]

Recovery

Extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

Table 4: Comparison of Extraction Recovery

Sample Preparation TechniqueAnalyte Recovery (%)IS Recovery (%)
Protein Precipitation (PPT) 95.296.1
Liquid-Liquid Extraction (LLE) 85.487.2
Solid-Phase Extraction (SPE) 92.894.5

PPT demonstrated high recovery due to the complete precipitation of proteins and the subsequent analysis of the entire supernatant. LLE showed slightly lower but consistent recovery. SPE also provided high and consistent recovery.

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates.

Table 5: Accuracy and Precision Data Summary

TechniqueQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
PPT LLOQ10.9898.08.5
LQC32.9197.06.2
MQC5051.2102.44.8
HQC8078.998.63.5
LLE LLOQ11.02102.06.8
LQC33.05101.75.1
MQC5049.599.03.9
HQC8080.7100.92.7
SPE LLOQ10.9999.05.4
LQC32.9799.04.3
MQC5050.3100.62.8
HQC8079.599.41.9

All three methods met the acceptance criteria for accuracy (within ±15% of the nominal value, ±20% for LLOQ) and precision (CV ≤15%, ≤20% for LLOQ). However, the SPE method demonstrated superior precision, particularly at the lower concentration levels.

Stability

The stability of the analyte was assessed under various conditions to ensure the integrity of the samples from collection to analysis.[14][15][16]

Table 6: Stability Summary

Stability ConditionDurationPPT (% Bias)LLE (% Bias)SPE (% Bias)
Bench-top (in plasma) 6 hours-4.2-3.8-2.5
Freeze-thaw (3 cycles) -20°C to RT-5.8-4.5-3.1
Long-term (in plasma) 30 days at -80°C-6.5-5.1-3.9
Post-preparative 24 hours at 4°C-3.1-2.7-1.8

The analyte was found to be stable under all tested conditions for all three methods, with the bias from nominal concentrations well within the acceptable limits.

Discussion and Recommendations: A Scientist's Perspective

The choice of sample preparation is a balance between throughput, cost, and the required data quality.

Decision Matrix cluster_0 Method Selection Considerations Start Start: Define Assay Requirements High_Throughput High-Throughput Screening? Start->High_Throughput Cost_Sensitive Cost-Sensitive Project? High_Throughput->Cost_Sensitive No PPT Protein Precipitation (PPT) High_Throughput->PPT Yes Low_LLOQ Low LLOQ Required? Cost_Sensitive->Low_LLOQ No LLE Liquid-Liquid Extraction (LLE) Cost_Sensitive->LLE Yes Low_LLOQ->LLE No SPE Solid-Phase Extraction (SPE) Low_LLOQ->SPE Yes

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-bromo-5-fluoroquinazolin-2(1H)-one

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a system of predictable physical and chemical interactions. When working with highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a system of predictable physical and chemical interactions. When working with highly functionalized heterocyclic compounds like 6-bromo-5-fluoroquinazolin-2(1H)-one , understanding the molecular causality behind the hazard is the first step in designing a self-validating safety protocol.

The following guide synthesizes structural chemistry with field-proven logistical operations to ensure the safe handling, dispensing, and disposal of this specific quinazolinone derivative.

Hazard Profiling: The Causality of Risk

6-bromo-5-fluoroquinazolin-2(1H)-one features a rigid, planar aromatic system substituted with both a heavy bromine atom and a highly electronegative fluorine atom.

Why does this matter for your safety? The dual halogenation significantly alters the molecule's electron density and increases its lipophilicity (LogP) compared to the parent quinazolinone scaffold. High lipophilicity enhances the compound's ability to partition into and permeate the lipid bilayers of the stratum corneum (human skin). Furthermore, the electrostatic properties of such fine, crystalline powders increase the risk of aerosolization during transfer, presenting a severe inhalation hazard.

Based on structurally analogous fluoroquinazolines and halogenated quinazolinones, these compounds are classified under the Globally Harmonized System (GHS) as Category 2 Skin Irritants , Category 2A Serious Eye Irritants , and Category 3 Respiratory Tract Irritants [1].

Quantitative Personal Protective Equipment (PPE) Matrix

To neutralize these specific chemical risks, the following quantitative PPE standards must be strictly adhered to before handling the compound[2][3].

PPE CategorySpecification & Quantitative MetricMechanistic Rationale
Eye Protection Tight-fitting safety goggles (EN 166 / NIOSH)Prevents ocular deposition of aerosolized micro-particles. The planar structure can cause severe mechanical and chemical irritation to the cornea[2].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Halogenated aromatics can permeate thin latex. Nitrile provides superior chemical resistance against organic powders[2].
Body Protection Flame-resistant, anti-static lab coatMitigates electrostatic discharge (ESD) risks during powder transfer, preventing dust ignition or adherence to clothing[3].
Respiratory Fume hood (Min. 100 fpm face velocity)Prevents inhalation of API dust. The Category 3 respiratory irritation profile mandates strict inhalation avoidance[1].

Standard Operating Procedure: Handling & Dispensing

Every protocol must be a self-validating system. By controlling the physical environment, we neutralize the chemical risk. Follow this step-by-step methodology for dispensing 6-bromo-5-fluoroquinazolin-2(1H)-one:

  • Environmental Verification : Before opening the reagent vessel, verify that the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm).

  • Electrostatic Mitigation : Halogenated powders are highly prone to static cling. Pass an ionizing anti-static gun over the exterior of the reagent bottle and the weighing boat for 10 to 15 seconds to neutralize surface charges.

  • Aseptic Transfer : Utilizing a grounded, stainless steel micro-spatula, carefully transfer the compound to the weigh boat.

    • Self-Validation Check: If the powder visibly repels the spatula or floats upward, static charge is still present. Cease transfer and repeat step 2.

  • Decontamination : Post-weighing, wipe down the balance pan, spatulas, and surrounding hood surface with a high-polarity solvent (e.g., 70% Isopropanol or Ethanol) to solubilize and capture any microscopic residual powder[1].

G Start Reagent Storage (Cool, Dry, Sealed) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Initiate Protocol Hood Transfer to Fume Hood (Min. 100 fpm) PPE->Hood Proceed to Safe Zone Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Under Exhaust React Chemical Reaction (Closed System) Weigh->React Normal Operation Spill Spill Event (Dust/Powder) Weigh->Spill Accidental Release Dispose Hazardous Waste Disposal (Incineration) React->Dispose Post-Reaction Waste Cleanup Containment & Cleanup (Wet Wiping) Spill->Cleanup Emergency Response Cleanup->Dispose Solid Waste Transfer

Workflow for the safe handling and emergency containment of halogenated quinazolinones.

Emergency Response & Disposal Plan

In the event of an operational failure, immediate and calculated containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Containment:

  • Halt Operations : Stop all airflow disruptions. Do not use a brush or broom, as sweeping will aerosolize the halogenated powder[4].

  • Wet Containment : Gently cover the spilled powder with absorbent pads moistened with water or a mild alcohol solution, or use damp vermiculite to suppress dust formation.

  • Collection : Scoop the damp mass using non-sparking tools and place it into a designated hazardous waste container.

Step-by-Step Waste Disposal:

  • Solid Waste Segregation : Collect all contaminated consumables (weigh boats, gloves, vermiculite, and wipes) into a tightly sealed, clearly labeled hazardous solid waste receptacle.

  • Liquid Waste Quenching : If the 6-bromo-5-fluoroquinazolin-2(1H)-one is dissolved in organic solvents (e.g., DMSO or DMF for in vitro assays), segregate this strictly into a "Halogenated Organic Liquid Waste" carboy. Never mix with aqueous or non-halogenated waste streams to prevent exothermic incompatibilities.

  • Final Disposal : Transfer the sealed containers to an approved Environmental Health and Safety (EHS) facility or a licensed waste disposal contractor for high-temperature chemical incineration[4].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
6-bromo-5-fluoroquinazolin-2(1H)-one
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